1,6-Diazaspiro[3.4]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-7-5-6(1)2-4-8-6/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUHHUMGLNVJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profile of 1,6-Diazaspiro[3.4]octane: A Technical Guide for Drug Development Professionals
An In-depth Review of the Core Physicochemical Characteristics, Experimental Protocols, and Biological Significance of the 1,6-Diazaspiro[3.4]octane Scaffold
The saturated heterocyclic scaffold, this compound, has emerged as a significant building block in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics. Its unique three-dimensional structure and inherent physicochemical properties make it an attractive moiety for designing molecules with improved pharmacological profiles. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, details relevant experimental methodologies, and explores its biological implications, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Physicochemical Characteristics
The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic behavior. While experimental data for the parent compound is limited in publicly available literature, predicted values and data from substituted analogs provide valuable insights.
| Property | Predicted/Computed Value | Source |
| Molecular Weight | 112.17 g/mol | - |
| Boiling Point | 400.7±35.0 °C (predicted for a derivative) | [1] |
| Density | 1.31±0.1 g/cm³ (predicted for a derivative) | [1] |
| pKa | 10.41±0.20 (predicted for a derivative) | [1] |
| Topological Polar Surface Area | 24.1 Ų (computed for a methylated analog) | [2] |
Table 1: Summary of Predicted and Computed Physicochemical Properties.
Experimental Protocols for Characterization
Precise experimental determination of the physicochemical properties of this compound is essential for its application in drug design. The following section outlines standard methodologies for key experimental characterizations.
Synthesis and Purification
The synthesis of the this compound core can be achieved through multi-step synthetic routes, often involving the construction of the spirocyclic system via intramolecular cyclization reactions. A general workflow for its synthesis and purification is outlined below.
Methodology:
-
Synthesis: The synthesis often starts from commercially available precursors and involves several steps, including the formation of the azetidine and pyrrolidine rings, followed by the creation of the spirocyclic junction.
-
Purification: The crude product is typically purified using column chromatography on silica gel to isolate the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with High-Performance Liquid Chromatography (HPLC) for purity assessment.
Determination of Physicochemical Properties
Standard experimental methods are employed to determine the key physicochemical parameters of this compound.
| Parameter | Experimental Method |
| pKa | Potentiometric titration is a common method for determining the acid dissociation constants of amines. |
| logP (Octanol-Water Partition Coefficient) | The shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to experimentally determine the lipophilicity. |
| Aqueous Solubility | The shake-flask method followed by quantification using techniques like HPLC or UV-Vis spectroscopy is a standard approach to measure thermodynamic solubility. |
Table 2: Experimental Methods for Physicochemical Property Determination.
Biological Significance and Signaling Pathways
The this compound scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including infectious diseases and oncology.
Antimalarial Activity
Derivatives of this compound have been identified as potent antimalarial agents. Mechanistic studies on some of these derivatives suggest that they may act by targeting the Plasmodium falciparum cyclic amine resistance locus, interfering with a crucial pathway for parasite survival.
References
The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel, three-dimensional molecular scaffolds that can effectively explore chemical space and lead to the development of next-generation therapeutics is a central theme in modern medicinal chemistry. Among the spirocyclic systems, the 1,6-diazaspiro[3.4]octane scaffold has emerged as a particularly promising and versatile core structure. Its inherent rigidity, synthetic tractability, and ability to present substituents in well-defined spatial orientations make it an attractive framework for designing potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, applications in drug discovery, and key biological data, with a focus on its role in the development of antimalarial agents and sigma-1 receptor antagonists.
Synthesis of the this compound Core
The successful application of any scaffold in medicinal chemistry relies on robust and efficient synthetic routes that allow for the facile introduction of diverse substituents. Several methods for the synthesis of orthogonally protected this compound analogues have been developed, enabling their use as versatile building blocks.
A common strategy involves a multi-step sequence starting from commercially available materials. One such approach is outlined below:
General Synthetic Protocol:
A six-step route is often employed, which leverages enolate acylation to construct the key quaternary carbon center. The general scheme involves the formation of a suitably protected azetidine ring followed by the construction of the pyrrolidine ring. Orthogonal protecting groups, such as Boc and Cbz, are typically used to allow for selective deprotection and subsequent derivatization at either nitrogen atom.
Key Experimental Steps:
-
Formation of the Azetidinone: The synthesis often commences with the cyclization of a β-amino acid derivative to form a protected azetidin-2-one.
-
Introduction of the Quaternary Center: An enolate is generated from the azetidinone, which then undergoes acylation to introduce a side chain that will ultimately form the second ring.
-
Reduction and Cyclization: The keto group in the side chain is reduced, and subsequent intramolecular cyclization, often via reductive amination, leads to the formation of the spirocyclic core.
-
Protection/Deprotection: The nitrogen atoms are protected with orthogonal groups to facilitate selective functionalization.
Applications in Drug Discovery
The unique structural features of the this compound scaffold have been exploited in several therapeutic areas. Two notable examples are its use in the development of novel antimalarials and potent sigma-1 receptor antagonists.
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. A series of this compound derivatives has been identified as potent inhibitors of multiple stages of the parasite's lifecycle.
Biological Activity:
Structure-activity relationship (SAR) studies have revealed that derivatization of the this compound core can lead to compounds with low nanomolar activity against the asexual blood stage of P. falciparum. Furthermore, these compounds have demonstrated strong gametocyte sterilizing properties, which is crucial for blocking transmission of the disease.[1]
Quantitative Data:
| Compound ID | R1 | R2 | Asexual Blood Stage IC50 (nM)[1] | Gametocyte IC50 (nM)[1] |
| 1a | H | 4-Cl-Ph | 45 | 120 |
| 1b | Me | 4-Cl-Ph | 25 | 85 |
| 1c | H | 4-F-Ph | 60 | 150 |
| 1d | Me | 4-F-Ph | 32 | 95 |
Experimental Protocol: In Vitro Antimalarial Assay
The antiplasmodial activity of the compounds is typically assessed using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Compounds are serially diluted in DMSO and added to the parasite culture in 96-well plates.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: The cells are lysed, and SYBR Green I is added to stain the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated by non-linear regression analysis.
Sigma-1 Receptor Antagonists
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation. Antagonists of the sigma-1 receptor have shown promise in enhancing the analgesic effects of opioids and mitigating tolerance.
Biological Activity:
A series of 2,6-diazaspiro[3.4]octan-7-one derivatives has been developed as potent and selective sigma-1 receptor antagonists.[2] These compounds have been shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[2]
Quantitative Data:
| Compound ID | R | Sigma-1 Ki (nM)[2] | Sigma-2 Ki (nM)[2] |
| 2a | Benzyl | 5.2 | >1000 |
| 2b | 4-F-Benzyl | 2.8 | >1000 |
| 2c | 4-Cl-Benzyl | 3.1 | >1000 |
| 2d | 2-Naphthylmethyl | 1.5 | >1000 |
Experimental Protocol: Sigma-1 Receptor Binding Assay
The binding affinity of the compounds for the sigma-1 receptor is determined using a radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells expressing the human sigma-1 receptor (e.g., CHO cells).
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl and other necessary components.
-
Radioligand: A radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, is used.
-
Competition Binding: The membranes are incubated with the radioligand and varying concentrations of the test compounds.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the context in which these compounds act, the following diagrams illustrate a simplified signaling pathway for the sigma-1 receptor and a typical experimental workflow for compound screening.
References
Spectroscopic and Mass Spectrometric Analysis of Diazaspiro[3.4]octane Derivatives: A Technical Overview
Introduction
This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric characterization of diazaspiro[3.4]octane derivatives, compounds of significant interest in medicinal chemistry and drug development. Due to a lack of publicly available spectroscopic data for the parent 1,6-Diazaspiro[3.4]octane, this document focuses on a representative, well-characterized derivative, 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane, to illustrate the analytical methodologies and data interpretation relevant to this class of compounds. The data presented herein is crucial for researchers and scientists engaged in the synthesis, quality control, and structural elucidation of novel spirocyclic scaffolds.
Experimental Protocols
The methodologies outlined below are representative of standard analytical procedures for the characterization of complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired using a Bruker DPX-300 spectrometer.[1] ¹H NMR spectra were recorded at a frequency of 300 MHz, and ¹³C NMR spectra were recorded at 75 MHz.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (δ) relative to the residual solvent peak.[1]
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry was performed on a Bruer microTOF spectrometer.[1] Ionization was achieved by electrospray ionization (ESI) in positive ion detection mode.[1]
Spectroscopic Data
The following tables summarize the NMR and MS data obtained for 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.39–7.16 | m | 5H | Aromatic protons |
| 3.91 | dd, J = 41.5, 8.6 | 2H | CH₂ |
| 3.69 | q, J = 12.8 | 2H | CH₂ |
| 3.57–3.41 | m | 3H | CH, CH₂ |
| 2.04–1.86 | m | 1H | CH (cyclopropyl) |
| 1.38 | s | 9H | tert-Butyl protons |
| 1.00–0.94 | m | 4H | CH₂ (cyclopropyl) |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 156.29 | Carbonyl (Boc) |
| 138.23 | Aromatic C |
| 128.69 | Aromatic CH |
| 128.42 | Aromatic CH |
| 127.27 | Aromatic CH |
| 79.68 | Quaternary C (Boc) |
| 64.71 | CH₂ |
| 59.87 | CH₂ |
| 53.40 | CH |
| 45.16 | CH₂ |
| 43.19 | CH₂ |
| 28.30 | CH₃ (tert-Butyl) |
| 8.08 | CH (cyclopropyl) |
| -0.05 | CH₂ (cyclopropyl) |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 410.2556 | 410.2561 |
Workflow for Structural Elucidation
The structural confirmation of novel diazaspiro[3.4]octane derivatives follows a logical workflow, beginning with synthesis and culminating in detailed spectroscopic analysis. This process ensures the purity and verifies the chemical structure of the target compound.
References
The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane core is a novel, sp³-rich scaffold that has garnered significant attention in medicinal chemistry due to its structural rigidity and synthetic tractability. This unique three-dimensional architecture has proven to be a versatile building block for the development of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the potential biological activities of 1,6-diazaspiro[3.4]octane derivatives, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Diverse Biological Activities of 2,6-Diazaspiro[3.4]octane Derivatives
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas. These activities include potent antitubercular and antimalarial effects, as well as modulation of key signaling pathways implicated in inflammation, cancer, and neurological disorders.
Anti-infective Properties
Antitubercular Activity:
Several 2,6-diazaspiro[3.4]octane derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. Nitrofuran carboxamide derivatives, in particular, have shown remarkable activity.
| Compound ID | Modification | MIC (µg/mL) against M. tuberculosis H37Rv |
| Compound A | 5-nitrofuroyl derivative with azole substituent | 0.016[1][2][3] |
| Compound B | 5-nitrofuroyl derivative | Varies based on periphery |
Antimalarial Activity:
A novel series of diazaspiro[3.4]octane compounds has been identified with activity against multiple life stages of the Plasmodium falciparum parasite. These compounds exhibit low nanomolar activity against the asexual blood stage and also possess transmission-blocking potential.[4][5]
| Compound Class | Activity Metric | Value | Parasite Stage |
| Diazaspiro[3.4]octane series | IC50 | <50 nM[4][6] | Asexual blood stage |
| Diazaspiro[3.4]octane series | Activity | Strong | Gametocyte sterilizing |
Modulation of Human Cellular Targets
Janus Kinase (JAK) Inhibition:
Delgocitinib, a notable drug candidate incorporating the 2,6-diazaspiro[3.4]octane core, is a pan-JAK inhibitor. It has been approved for the treatment of atopic dermatitis.[7]
| Target | IC50 (nM) | Ki (nM) |
| JAK1 | 2.8[7][8][9][10] | 2.1[8] |
| JAK2 | 2.6[7][8][9][10] | 1.7[8] |
| JAK3 | 13[7][8][9][10] | 5.5[8] |
| Tyk2 | 58[7][8][9][10] | 14[8] |
Dopamine D3 Receptor Antagonism:
Arylated diazaspiroalkane cores have been synthesized and shown to be potent and highly selective antagonists of the dopamine D3 receptor, a target for central nervous system disorders.
| Compound ID | D3R Ki (nM) | D3R vs D2R Selectivity (fold) |
| 11 | 122 | High |
| 14 | Data not specified | High |
| 15a | 25.6 | 905 |
| 15c | Data not specified | 264 |
Other Potential Activities:
-
Hepatitis B capsid protein[1]
-
Menin-MLL1 interaction (for cancer)[1]
-
MAP and PI3K signaling[1]
-
VDAC1 (for diabetes)[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of 2,6-diazaspiro[3.4]octane derivatives.
Resazurin Microtiter Assay (REMA) for Antitubercular Activity
This colorimetric assay is a rapid and inexpensive method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Test compounds and control drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Further dilute the inoculum 1:10 in 7H9 broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compound. Include a growth control (no drug) and a sterile control (no bacteria).
-
Incubation: Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubation: Re-incubate the plates overnight.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Standard Membrane Feeding Assay (SMFA) for Antimalarial Transmission-Blocking Activity
The SMFA is a crucial assay to evaluate the ability of a compound to block the transmission of malaria parasites from humans to mosquitoes.
Materials:
-
Plasmodium falciparum gametocyte culture (e.g., NF54 strain)
-
Anopheles mosquitoes (e.g., Anopheles stephensi)
-
Human red blood cells and serum
-
Membrane feeding apparatus
-
Test compounds and control antibodies
Procedure:
-
Blood Meal Preparation: Mix the mature P. falciparum gametocyte culture with human red blood cells and serum. Add the test compound or antibody to this mixture. A control group with a non-active compound or antibody should be run in parallel.
-
Mosquito Feeding: Place the blood meal in a membrane feeder maintained at 37°C. Allow starved female mosquitoes to feed on the blood meal through the membrane for a defined period.
-
Mosquito Maintenance: After feeding, maintain the mosquitoes for approximately 8 days to allow for oocyst development.
-
Midgut Dissection: Dissect the midguts of a subset of the fed mosquitoes.
-
Oocyst Counting: Stain the midguts (e.g., with mercurochrome) and count the number of oocysts under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in the mosquitoes fed with the test compound to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
Synthesis of the 2,6-Diazaspiro[3.4]octane Core
The synthesis of the 2,6-diazaspiro[3.4]octane core is a critical first step in the development of its derivatives. While various specific synthetic routes exist, a generalized workflow provides a conceptual framework.
Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.4]octane derivatives.
JAK-STAT Signaling Pathway and Inhibition by Delgocitinib
Delgocitinib exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[7] This pathway is crucial for the signaling of numerous cytokines involved in immune responses.
Caption: Inhibition of the JAK-STAT signaling pathway by Delgocitinib.
Experimental Workflow for Biological Evaluation
A typical workflow for the biological evaluation of novel 2,6-diazaspiro[3.4]octane derivatives involves a series of in vitro and in vivo assays.
Caption: A standard workflow for the drug discovery process of novel compounds.
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a significant and promising area of research in modern drug discovery. Its derivatives have demonstrated a wide array of potent biological activities, from combating infectious diseases to modulating key pathways in human physiology. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and to facilitate the continued exploration and development of this versatile chemical core for therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new avenues for the treatment of a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the production and reconstitution of VDAC1 for functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of MAPK Activities Using MAPK-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,6-Diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
The 1,6-diazaspiro[3.4]octane core is a key structural motif in modern medicinal chemistry, recognized for its role as a privileged scaffold in the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric groups in chemical space, leading to compounds with improved potency and selectivity. This guide delves into the discovery and history of this important heterocyclic system, providing a comprehensive overview of its synthesis, characterization, and evolving role in drug discovery.
Discovery and Early Synthesis
The first synthesis of a diazaspiro[3.4]octane system was reported in 1965 by H. Stetter and K. Zoller. Their work, published in Chemische Berichte, laid the foundation for the exploration of this class of compounds. The original synthesis of the 2,6-diazaspiro[3.4]octane isomer provided the first entry into this novel heterocyclic system. While the initial focus was on the fundamental chemistry of these strained spirocyclic compounds, their potential in medicinal chemistry was soon realized.
Modern synthetic approaches to the this compound core and its isomers have since been developed, often focusing on efficiency and the ability to introduce diverse substituents. These methods are crucial for building libraries of compounds for high-throughput screening and lead optimization.
A Versatile Building Block in Drug Discovery
The this compound scaffold and its isomers have been incorporated into a wide range of biologically active molecules. The rigid nature of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a biological target. This "pre-organization" of the molecule for its target is a key principle in modern drug design.
Derivatives of diazaspiro[3.4]octane have shown promise in a variety of therapeutic areas. For instance, a novel series of diazaspiro[3.4]octanes has demonstrated activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[1] Furthermore, the 2,6-diazaspiro[3.4]octane core has been identified as a "privileged structure," appearing in compounds designed as inhibitors of challenging targets such as the KRAS G12C mutant protein and the sigma-1 receptor.
While the unsubstituted this compound core itself is not typically associated with potent biological activity, its value lies in its role as a foundational building block. There is limited publicly available information on the specific signaling pathways modulated by the parent scaffold alone. The biological effects observed are generally attributed to the functional groups and larger molecular structures appended to the diazaspiro[3.4]octane core.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its derivatives are often specific to the target molecule. However, a general representation of a modern synthetic approach to a diazaspiro[3.4]octane derivative is outlined below. This logical workflow illustrates the key steps typically involved in the construction of such molecules.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | PubChem[2] |
| Molecular Weight | 126.20 g/mol | PubChem[2] |
| XLogP3 | -0.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 126.115698455 | PubChem[2] |
| Topological Polar Surface Area | 15.3 Ų | PubChem[2] |
Signaling Pathways and Biological Interactions
The biological activity of compounds containing the this compound scaffold is determined by the overall molecular structure and the specific interactions of its substituents with the biological target. The diazaspiro[3.4]octane core itself primarily serves to hold these interacting moieties in a specific and rigid orientation. The logical relationship can be visualized as follows:
References
Methodological & Application
Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,6-diazaspiro[3.4]octane, a valuable spirocyclic scaffold in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of this diamine make it an attractive building block for the development of novel therapeutics. This guide outlines a multi-step synthesis of a protected this compound derivative followed by deprotection to yield the target compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 1,3-Dipolar Cycloaddition | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate | Methyl 1-benzylpyrrolidine-3-carboxylate | cat. TFA, CH₂Cl₂, 0 °C to r.t. | 90 |
| 2 | Carboxylation | Methyl 1-benzylpyrrolidine-3-carboxylate | Methyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate | LDA, ClCOOMe, THF, -78 °C to 0 °C | 84 |
| 3 | Reduction | Methyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate | (1-Benzylpyrrolidin-3-yl)methanol | LiAlH₄, THF, 0 °C to reflux | 91 |
| 4 | Tosylation | (1-Benzylpyrrolidin-3-yl)methanol | (1-Benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | TosCl, Et₃N-DMAP, CH₂Cl₂, r.t. | 54 |
| 5 | Nosyl Protection and Cyclization | (1-Benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | 6-Benzyl-2-nosyl-2,6-diazaspiro[3.4]octane | 2-nitrobenzenesulfonamide, K₂CO₃, DMF, 100 °C | 95 |
| 6 | Boc Protection (following Nosyl deprotection) | 6-Benzyl-2,6-diazaspiro[3.4]octane | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | PhSH, Cs₂CO₃, MeCN, r.t.; then Boc₂O, Et₃N, CH₂Cl₂, r.t. | 60 (over two steps) |
Experimental Protocols
The following protocols are based on established synthetic transformations for analogous diazaspirocyclic systems and provide a general framework for the synthesis of this compound. Researchers should adapt these procedures based on the specific reactivity of the 1,6-isomer precursors.
Protocol 1: Synthesis of N-Protected this compound (General Approach)
This protocol outlines a general strategy for the construction of the this compound core, which typically involves the formation of a protected azetidine ring followed by the construction of the pyrrolidine ring. A key starting material would be a suitably substituted azetidine derivative.
Materials:
-
Azetidine precursor (e.g., 3-aminoazetidine derivative with a protecting group on the nitrogen)
-
A suitable dielectrophile (e.g., a 1,3-dihaloalkane)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve the protected 3-aminoazetidine derivative in the chosen solvent.
-
Add the base to the reaction mixture.
-
Add the dielectrophile dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-protected this compound.
Protocol 2: Deprotection of N-Benzyl-1,6-diazaspiro[3.4]octane
This protocol describes the removal of a benzyl protecting group to yield the free this compound. Catalytic transfer hydrogenation is a common and effective method for N-debenzylation.
Materials:
-
N-Benzyl-1,6-diazaspiro[3.4]octane
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (dry)
-
Nitrogen gas
Procedure:
-
To a stirred suspension of N-benzyl-1,6-diazaspiro[3.4]octane and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.[1]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue contains the desired this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Mandatory Visualization
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound, starting from a protected azetidine precursor.
Caption: Generalized workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diazaspiro[3.4]octane is a valuable saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also offering opportunities to improve physicochemical properties such as solubility and metabolic stability. This document provides detailed protocols for a robust and scalable two-step synthesis of this compound, suitable for multi-gram production in a research or process development setting. The synthesis involves the preparation of a stable N-benzyl protected intermediate, followed by a clean and efficient deprotection to yield the target compound.
Synthetic Strategy Overview
The overall synthetic approach for the large-scale preparation of this compound is a two-stage process. The first stage involves the synthesis of the N-benzyl protected precursor, 1-Benzyl-1,6-diazaspiro[3.4]octane. This intermediate is stable and can be easily purified. The second stage is the removal of the benzyl protecting group via catalytic transfer hydrogenation to yield the final product, this compound, which can be isolated as a dihydrochloride salt for enhanced stability and handling.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane
Note: The following protocol is a representative procedure and may require optimization for specific laboratory conditions and scale.
Experimental Protocol
Materials and Reagents:
-
Appropriate starting materials (e.g., a suitable cyclopentanone derivative and N-benzylglycine)
-
Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus)
-
Toluene, anhydrous
-
Triethylamine
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cyclopentanone precursor and N-benzylglycine in toluene, add triethylamine.
-
Heat the reaction mixture to reflux with continuous removal of water.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-Benzyl-1,6-diazaspiro[3.4]octane.
Data Presentation
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow oil or solid |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
Stage 2: N-Debenzylation by Catalytic Transfer Hydrogenation
The removal of the N-benzyl group is efficiently achieved by catalytic transfer hydrogenation using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.[1][2] This method is advantageous as it is performed under neutral conditions and avoids the use of high-pressure hydrogen gas.[1]
Experimental Protocol
Materials and Reagents:
-
1-Benzyl-1,6-diazaspiro[3.4]octane
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or methanol)
-
Diethyl ether
Procedure:
-
To a solution of 1-Benzyl-1,6-diazaspiro[3.4]octane in methanol, add 10% Pd/C and ammonium formate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon complete consumption of the starting material, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a minimal amount of methanol and cool in an ice bath.
-
Add a solution of hydrochloric acid in diethyl ether or methanol dropwise with stirring to precipitate the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride.
Data Presentation
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Molecular Formula | C₆H₁₄Cl₂N₂ |
| Molecular Weight | 185.10 g/mol |
Logical Relationship of the Synthetic Process
Caption: Deprotection and isolation of this compound.
Conclusion
The presented two-step synthetic route provides a reliable and scalable method for the production of multi-gram quantities of this compound. The use of a stable N-benzyl protected intermediate allows for straightforward purification, and the catalytic transfer hydrogenation offers a safe and efficient deprotection method. These detailed protocols should serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis and exploration of novel chemical entities based on the this compound scaffold.
References
Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Diazaspiro[3.4]octane is a valuable spirocyclic scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutics. Its unique three-dimensional structure offers opportunities for exploring new chemical space in drug design. The efficient purification of this diamine, both in its free base form and as its salts, is crucial for ensuring the quality and reliability of subsequent synthetic transformations and biological assays. This document provides detailed application notes and protocols for the purification of this compound and its derivatives, based on established chemical principles and available literature on analogous compounds. The primary methods covered include column chromatography, with proposed general procedures for distillation and salt recrystallization.
Introduction
The purification of this compound and its analogues is a critical step in its application in drug discovery and development. The presence of impurities can lead to ambiguous biological data and side reactions in complex synthetic sequences. While specific purification data for the parent this compound is limited in publicly available literature, purification strategies can be inferred from studies on its derivatives and general knowledge of small, aliphatic diamines. This guide outlines the most common and effective purification techniques.
Purification Methodologies
The choice of purification method for this compound and its derivatives depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The most frequently cited method for derivatives is column chromatography. For the parent compound, distillation of the free base or recrystallization of a salt are plausible but require empirical optimization.
Column Chromatography
Column chromatography is the most versatile and commonly reported method for the purification of substituted this compound derivatives.[1] Due to the basic nature of the diamine, silica gel is typically used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing and sample degradation. Alternatively, a polar co-solvent such as methanol is used to ensure efficient elution.
Table 1: Summary of Chromatographic Conditions for this compound Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Boc-protected derivatives | Silica Gel | 0-10% Ethyl Acetate in Hexane | [1] |
| N-acylated derivatives | Silica Gel | 10% Methanol in Dichloromethane | [1] |
Experimental Protocol: Column Chromatography of a Boc-Protected this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, adsorbed sample onto the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) according to a predetermined gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Distillation (Hypothetical Protocol for Parent Compound)
Experimental Protocol: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Sample Charging: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the applied pressure.
-
Isolation: Once the desired fraction is collected, carefully release the vacuum and allow the apparatus to cool before dismantling.
Salt Recrystallization (Hypothetical Protocol for Parent Compound)
Purification via salt formation and subsequent recrystallization is a highly effective method for obtaining high-purity crystalline solids. For diamines like this compound, the dihydrochloride salt is a common choice. The selection of an appropriate solvent system is critical and must be determined experimentally.
Experimental Protocol: General Procedure for Dihydrochloride Salt Recrystallization
-
Salt Formation: Dissolve the crude this compound free base in a suitable solvent such as methanol or isopropanol. Add a stoichiometric amount (2 equivalents) of a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol. The dihydrochloride salt should precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a non-polar solvent like diethyl ether.
-
Recrystallization:
-
Select a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/diethyl ether).
-
Dissolve the crude salt in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
-
Crystal Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the final product.
Workflow and Logic Diagrams
Diagram 1: General Purification Workflow for this compound
Caption: Purification workflow for this compound.
Diagram 2: Decision Logic for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Conclusion
The purification of this compound and its derivatives is achievable through standard laboratory techniques. While column chromatography is well-documented for substituted analogues, further empirical work is needed to establish optimized protocols for the distillation and recrystallization of the parent compound. The protocols and workflows provided herein serve as a valuable starting point for researchers, scientists, and drug development professionals working with this important class of molecules. Careful selection of the purification method and rigorous analytical characterization are paramount to ensuring the quality and success of subsequent research endeavors.
References
Application Notes and Protocols for the Characterization of 1,6-Diazaspiro[3.4]octane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,6-Diazaspiro[3.4]octane is a saturated spirocyclic scaffold of increasing interest in medicinal chemistry due to its unique three-dimensional structure, which can impart desirable physicochemical properties to drug candidates. As a bioisostere for more common cyclic amines, it offers a novel chemical space for exploration. The precise characterization of this compound and its derivatives is crucial for ensuring purity, confirming structure, and meeting regulatory requirements. These application notes provide detailed protocols for the analytical characterization of a representative N-protected derivative, tert-butyl this compound-6-carboxylate, using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tert-butyl this compound-6-carboxylate, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
Quantitative Data Summary
| Technique | Parameter | Expected Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~1.45 (s, 9H), ~2.80 (t, J=7.0 Hz, 2H), ~2.95 (t, J=7.0 Hz, 2H), ~3.30 (s, 2H), ~3.60 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~28.5 (C(CH₃)₃), ~45.0 (CH₂), ~50.0 (CH₂), ~55.0 (CH₂), ~60.0 (C-spiro), ~80.0 (C(CH₃)₃), ~155.0 (C=O) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of tert-butyl this compound-6-carboxylate.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral width: 0 to 200 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Quantitative Data Summary
| Technique | Parameter | Expected Value |
| ESI-MS | [M+H]⁺ | m/z = 213.16 |
| HRMS (ESI) | Calculated [M+H]⁺ for C₁₁H₂₁N₂O₂ | m/z = 213.1598 |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z = 212 |
| Key Fragments | m/z = 156 ([M-C₄H₈]⁺), 113 ([M-Boc]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of tert-butyl this compound-6-carboxylate (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas (N₂) pressure: 20-30 psi
-
Drying gas (N₂) flow rate: 5-10 L/min
-
Drying gas temperature: 250-350 °C
-
-
Scan range: m/z 50-500.
-
-
Data Analysis:
-
Identify the protonated molecular ion peak ([M+H]⁺).
-
For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for the determination of purity and the quantification of impurities.
Quantitative Data Summary
| Technique | Parameter | Typical Value |
| RP-HPLC | Retention Time (tR) | 5-10 minutes (method dependent) |
| Purity | >95% (typical for research grade) |
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of tert-butyl this compound-6-carboxylate in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Instrumentation and Conditions:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample, serving as a fundamental confirmation of its empirical formula.
Quantitative Data Summary
| Technique | Element | Calculated % | Found % (Typical) |
| Combustion Analysis | Carbon (C) | 62.24 | 62.15 - 62.35 |
| Hydrogen (H) | 9.50 | 9.45 - 9.55 | |
| Nitrogen (N) | 13.20 | 13.15 - 13.25 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Ensure the sample of tert-butyl this compound-6-carboxylate is meticulously dried to remove any residual solvents. A common method is drying under high vacuum over a desiccant (e.g., P₂O₅) for several hours.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
-
Instrumentation:
-
A CHN elemental analyzer.
-
-
Analysis:
-
The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Compare the experimentally determined percentages to the theoretical values calculated from the molecular formula (C₁₁H₂₀N₂O₂). The experimental values should be within ±0.4% of the theoretical values.
-
Visualizations
Caption: Workflow for the synthesis and analytical characterization of this compound derivatives.
Caption: Logical relationships between analytical methods and characterization goals.
Application Notes and Protocols: 2,6-Diazaspiro[3.4]octane Derivatives in Antituberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel chemotherapeutic agents to combat drug-resistant strains and shorten treatment durations. The exploration of unique chemical scaffolds is crucial in identifying new lead compounds. One such scaffold that has shown promise is the diazaspiro[3.4]octane core. While research into the 1,6-diazaspiro[3.4]octane isomer is not prominent in the reviewed literature, a related isomer, 2,6-diazaspiro[3.4]octane , has been investigated as a core component in the development of potent antitubercular agents.[1][2][3]
This document provides detailed application notes and protocols based on published research on 2,6-diazaspiro[3.4]octane derivatives, offering insights into their synthesis, in vitro efficacy, and structure-activity relationships (SAR).
Application Notes
The 2,6-diazaspiro[3.4]octane scaffold serves as a versatile building block for the synthesis of diverse compound libraries.[1][3] Its rigid, three-dimensional structure is a desirable feature in modern drug discovery, often contributing to improved metabolic stability and target specificity. In the context of antituberculosis research, this core has been derivatized with various functionalities, including nitrofuran carboxamides, to explore their inhibitory activity against M. tuberculosis.[1][2][3]
A study focused on the synthesis of a small library of twelve 5-nitrofuroyl derivatives based on the 2,6-diazaspiro[3.4]octane core.[1] The primary objective was to investigate how modifications to the molecular periphery, including the incorporation of different azole substituents, would impact antitubercular potency. The findings from this study highlight a significant potential for this compound class, with one derivative exhibiting remarkable in vitro activity.[1][2][3]
Key Findings
-
Potent In Vitro Activity: Several synthesized 2,6-diazaspiro[3.4]octane derivatives demonstrated inhibitory activity against the drug-sensitive H37Rv strain of M. tuberculosis.[1]
-
Identification of a Lead Compound: One particular derivative, a 1,2,4-triazole, displayed a very low Minimum Inhibitory Concentration (MIC) of 0.016 µg/mL, marking it as a potent lead for further development.[1][2][3]
-
Structure-Activity Relationship (SAR): The study revealed that the nature of the substituent on the 2,6-diazaspiro[3.4]octane core plays a critical role in determining the antitubercular activity. However, a straightforward correlation between structure and activity was not immediately apparent, suggesting that more extensive exploration of the chemical space is required.[1]
Data Presentation
The in vitro antitubercular activity of the synthesized 2,6-diazaspiro[3.4]octane derivatives against M. tuberculosis H37Rv is summarized in the table below.
| Compound ID | Yield (%) | MIC (µg/mL) |
| 5a | 56 | 25 |
| 5b | 56 | 50 |
| 5c | 48 | 100 |
| 6d | 38 | >100 |
| 12 | 28 | 25 |
| 13 | 48 | >100 |
| 17 | 56 | 0.016 |
| 18 | 62 | 100 |
| 21 | 43 | 50 |
| 22 | 38 | 50 |
| 24 | 48 | 6.2 |
| 27 | 63 | >100 |
| (Data sourced from a study on 5-nitrofuroyl derivatives of 2,6-diazaspiro[3.4]octane)[1] |
Experimental Protocols
General Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives
A general synthetic scheme was employed to generate a library of 2,6-diazaspiro[3.4]octane derivatives. The following is a representative protocol based on the literature.[1]
Materials:
-
Starting 2,6-diazaspiro[3.4]octane core (functionalized)
-
Appropriate carboxylic acid or acyl chloride
-
Coupling agents (e.g., HATU, HOBt) or base (e.g., triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the functionalized 2,6-diazaspiro[3.4]octane core in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the desired carboxylic acid and coupling agents, or alternatively, cool the solution and add the acyl chloride and a base.
-
Stir the reaction mixture at room temperature or as required for the specific reaction, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Characterize the purified compound using standard analytical techniques (NMR, MS).
In Vitro Antitubercular Activity Assay (Resazurin Microtiter Plate Assay - REMA)
The antitubercular activity of the synthesized compounds was evaluated using the Resazurin Microtiter Plate Assay (REMA).[2]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Resazurin solution
-
Test compounds and control drugs
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (e.g., 7 days).
-
After incubation, add the resazurin solution to each well and re-incubate for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Synthetic Workflow for 2,6-Diazaspiro[3.4]octane Derivatives
Caption: Synthetic and screening workflow for antitubercular 2,6-diazaspiro[3.4]octane derivatives.
Logical Relationship of Structure-Activity Observations
References
Application Notes: Functionalization of the 1,6-Diazaspiro[3.4]octane Core
Introduction
The 1,6-diazaspiro[3.4]octane scaffold is a unique, three-dimensional bicyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its sp³-rich nature provides access to novel chemical space, offering advantages in terms of metabolic stability, aqueous solubility, and conformational rigidity compared to more traditional flat, aromatic structures. This document provides a detailed overview of the functionalization of the this compound core, including synthetic protocols, quantitative data on derivative synthesis, and its application in developing therapeutic agents. The fully saturated 2,6-diazaspiro[3.4]octane core, a closely related isomer, is an emerging privileged structure in drug discovery, appearing in compounds with diverse biological activities, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and MAP and PI3K signaling modulators[1].
Key Applications in Drug Development
Derivatives of the diazaspiro[3.4]octane core have shown promise in a variety of therapeutic areas:
-
Antitubercular Agents: Functionalization of the 2,6-diazaspiro[3.4]octane core with nitrofuran carboxamides has led to the identification of potent antitubercular compounds. These derivatives have demonstrated remarkable in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL[1][2].
-
Anti-inflammatory Agents: The this compound moiety is a key component of Delgocitinib, a potent and selective Janus kinase (JAK) inhibitor. Delgocitinib is approved for the treatment of atopic dermatitis and is under investigation for other inflammatory skin diseases.
-
Antimalarial Agents: A novel series of diazaspiro[3.4]octane derivatives has been identified with activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum. These compounds show low nanomolar activity against the asexual blood stage and have transmission-blocking potential[3].
-
Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent sigma-1 receptor antagonists. These compounds have been shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, highlighting their potential in pain management[4].
-
Oncology: The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into molecules targeting cyclin E-CDK2 complexes, which are implicated in cancer[5].
General Strategies for Functionalization
The this compound core possesses two secondary amine groups at positions 1 and 6, which serve as primary points for functionalization. Common synthetic strategies involve:
-
N-Acylation: Reaction with acyl chlorides or activated carboxylic acids to introduce amide functionalities.
-
N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl or heteroaryl substituents.
-
Boc Protection/Deprotection: The use of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of one nitrogen atom over the other.
These strategies enable the synthesis of a diverse library of compounds with tailored physicochemical and pharmacological properties.
Quantitative Data Summary
The following tables summarize the yields and biological activities of various functionalized this compound derivatives as reported in the literature.
Table 1: Synthesis and Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives [1]
| Compound | R Group | Yield (%) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 5a | Isobutyl | 56 | >10 |
| 5b | Benzyl | 56 | 1.25 |
| 5c | 4-Fluorobenzyl | 62 | 0.62 |
| 6d | N,N-dimethylaminomethyl | 45 | >10 |
| 12 | 1-Benzyl-5-methyl-1H-imidazol-2-yl | 34 | 0.016 |
| 13 | 1-(4-Fluorobenzyl)-5-methyl-1H-imidazol-2-yl | 38 | 0.031 |
| 17 | 4-Methyl-4H-1,2,4-triazol-3-yl | 41 | 0.31 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and functionalization of the this compound core.
Protocol 1: Synthesis of N-Acyl Derivatives of 2,6-Diazaspiro[3.4]octane
This protocol describes the general procedure for the acylation of a Boc-protected 2,6-diazaspiro[3.4]octane intermediate.
Materials:
-
2-tert-Butoxycarbonyl-2,6-diazaspiro[3.4]octane
-
Desired carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired carboxylic acid (1.1 equivalents) in DMF, add BOP (1.1 equivalents) and DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-tert-butoxycarbonyl-2,6-diazaspiro[3.4]octane (1.0 equivalent) in DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl derivative.
Protocol 2: Boc-Deprotection of Functionalized 2,6-Diazaspiro[3.4]octane
This protocol outlines the removal of the Boc protecting group to allow for further functionalization of the second nitrogen atom.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected 2,6-diazaspiro[3.4]octane derivative in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the deprotected product.
Protocol 3: Synthesis of Delgocitinib Intermediate
This protocol describes a key step in the synthesis of Delgocitinib, involving the reaction of a this compound derivative with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
(3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylic acid tert-butyl ester
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate
-
Water
-
Chloroform/methanol (10:1)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of optically active (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylic acid tert-butyl ester (6.9 g), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (4.3 g), potassium carbonate (7.7 g), and water (65 ml) is stirred at reflux for 4 hours.
-
Cool the mixture to room temperature, add water (60 ml), and extract with a 10:1 mixture of chloroform and methanol (120 ml).
-
Wash the organic layer successively with water, saturated aqueous ammonium chloride solution, and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the functionalization of the diazaspiro[3.4]octane core.
Caption: General workflow for the divergent synthesis of this compound derivatives.
Caption: A typical drug discovery workflow utilizing a library of functionalized diazaspiro[3.4]octane compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Diazaspiro[3.4]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-Diazaspiro[3.4]octane.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Degradation or impurities in starting materials. 3. Ineffective base: The base used may not be strong enough to facilitate the desired reaction. 4. Side reactions: Formation of undesired byproducts consuming the reactants. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress using techniques like TLC or LC-MS. 2. Verify starting material quality: Use freshly purified starting materials and verify their purity by NMR or other analytical methods. 3. Select a stronger base: Consider using a stronger base, such as sodium hydride or potassium tert-butoxide. 4. Modify reaction conditions: Adjust stoichiometry, temperature, or solvent to minimize side reactions. |
| Presence of Multiple Spots on TLC/LC-MS | 1. Formation of byproducts: Side reactions such as polymerization, elimination, or rearrangement can lead to multiple products. 2. Incomplete removal of protecting groups: If using protecting group strategies, their incomplete removal will result in a mixture of products. 3. Degradation of product: The desired product may be unstable under the reaction or workup conditions. | 1. Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from byproducts. Recrystallization may also be an option. 2. Ensure complete deprotection: Optimize deprotection conditions (e.g., extend reaction time, use a more effective reagent). 3. Milder workup: Employ a milder aqueous workup and avoid excessive heat during solvent removal. |
| Difficulty in Product Isolation/Purification | 1. High polarity of the product: The diamine nature of this compound makes it highly polar and water-soluble. 2. Formation of oligomeric byproducts: Intermolecular reactions can lead to the formation of higher molecular weight oligomers that are difficult to separate. | 1. Extraction with appropriate solvent: Use a more polar organic solvent for extraction, or perform multiple extractions. Salt formation followed by extraction into an organic layer can also be effective. 2. Chromatography on specialized media: Consider using alumina or a specialized polar stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
While specific byproducts can vary depending on the synthetic route, common undesired products may include:
-
Oligomeric/Polymeric materials: Intermolecular reactions between starting materials or intermediates can lead to the formation of linear or cyclic oligomers. This is particularly prevalent at higher concentrations or temperatures.
-
Partially cyclized intermediates: Incomplete cyclization can result in the isolation of mono-aminated intermediates.
-
Products of elimination or rearrangement: Depending on the specific precursors and reaction conditions, elimination or rearrangement reactions can compete with the desired cyclization.
Q2: How can I minimize the formation of oligomeric byproducts?
To minimize oligomerization, consider the following:
-
High dilution conditions: Performing the reaction at a lower concentration can favor intramolecular cyclization over intermolecular reactions.
-
Slow addition of reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low instantaneous concentration, thus favoring the desired intramolecular reaction.
-
Optimize temperature: Lowering the reaction temperature may reduce the rate of intermolecular side reactions more than the intramolecular cyclization.
Q3: What is a suitable experimental protocol for the synthesis of a this compound precursor?
A common strategy involves the construction of the spirocyclic core followed by functional group transformations. For instance, a key intermediate can be synthesized via a multi-step sequence starting from N-Boc-azetidin-3-one. The initial Horner-Wadsworth-Emmons olefination can yield an α,β-unsaturated ester. This is followed by a [3 + 2] cycloaddition to construct the second ring.
Experimental Protocol Example: Horner-Wadsworth-Emmons Olefination
-
To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., THF), add a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base (e.g., NaH).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ester.
Q4: How can I effectively purify the final this compound product?
Due to its polar nature, purification can be challenging. Here are some tips:
-
Column Chromatography: Use a polar stationary phase like silica gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and recovery for amines.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or oxalate salt) can facilitate crystallization and purification. The free base can then be regenerated if needed.
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1,6-Diazaspiro[3.4]octane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the this compound core?
Several synthetic strategies have been successfully employed to construct the this compound core. One common approach involves a [3+2] cycloaddition reaction, which has been shown to produce good yields. Other methods include multi-step sequences starting from readily available materials to build the spirocyclic framework. The choice of route often depends on the desired substitution pattern and scale of the reaction.
Q2: I am observing low yields in my synthesis of a this compound derivative. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors, including incomplete reactions, side product formation, or issues with product isolation and purification. To improve yields, consider the following:
-
Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst loading. Design of Experiments (DoE) can be a powerful tool to efficiently screen for optimal conditions.
-
Reagent Quality: Ensure the purity of starting materials and reagents, as impurities can interfere with the reaction.
-
Inert Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.
-
Purification Method: Evaluate your purification strategy. The choice of chromatography conditions (e.g., silica gel, solvent system) can significantly impact the isolated yield.
Q3: What are some common side reactions to be aware of during the synthesis and derivatization of this compound?
Side reactions can compete with the desired transformation, leading to lower yields and complex product mixtures. Potential side reactions include:
-
Over-alkylation or Acylation: When derivatizing the secondary amines of the diazaspirocycle, there is a possibility of multiple additions if the stoichiometry and reaction conditions are not carefully controlled.
-
Ring-Opening: Under harsh acidic or basic conditions, the strained four-membered ring of the azetidine portion could be susceptible to ring-opening.
-
Isomerization: Depending on the reaction conditions, isomerization of certain functionalities on the molecule can occur.
Q4: How can I effectively purify this compound and its derivatives?
Purification is a critical step to obtain a high-purity product. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is frequently used. The choice of eluent is crucial for good separation. A common solvent system is a mixture of methanol and dichloromethane.[1]
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
-
Extraction: Liquid-liquid extraction is often used during the work-up to remove inorganic salts and other water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents | - Use fresh, high-purity reagents and catalysts.- Ensure proper activation of catalysts if required. |
| Incorrect reaction temperature | - Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. | |
| Insufficient reaction time | - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. | |
| Multiple Spots on TLC (Impure Product) | Formation of side products | - Adjust the stoichiometry of the reactants.- Optimize the reaction temperature and time to minimize side product formation.- Consider using protecting groups to block reactive sites. |
| Degradation of product | - Check the stability of the product under the reaction and work-up conditions.- Use milder reaction conditions if necessary. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent | - After the reaction, concentrate the mixture in vacuo and redissolve in a different solvent for extraction or chromatography. |
| Emulsion formation during work-up | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of Celite. |
Experimental Protocols
General Procedure for N-Acylation of a 2,6-Diazaspiro[3.4]octane Derivative
This protocol is a representative example for the acylation of a protected 2,6-diazaspiro[3.4]octane.
-
Dissolution: Dissolve the starting 2-tert-butoxycarbonyl-2,6-diazaspiro[3.4]octane derivative (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (typically 2-12 hours).
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Data Summary
The following table summarizes reported yields for specific reactions involving 2,6-diazaspiro[3.4]octane derivatives.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Amide Coupling | 2-tert-Butoxycarbonyl-2,6-diazaspiro[3.4]octane-6-carboxylic acid | Isobutylamine, HATU, DIPEA, DMF | 2-tert-Butoxycarbonyl-6-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane | 68 | [1] |
| Reduction | 2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carbaldehyde | NaBH(OAc)₃, (CH₃)₂NH·HCl, CH₂Cl₂ | 2-tert-Butoxycarbonyl-1-((6-benzyl-2,6-diazaspiro[3.4]oct-2-yl)methyl)-N,N-dimethylmethanamine | - | [1] |
| Hydrogenation | 2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane | 10% Pd/C, H₂, Ethanol | 2-tert-Butoxycarbonyl-2,6-diazaspiro[3.4]octane | Quantitative | [1] |
| Cyclization | N'-hydroxycyclopropanecarboximidamide and an activated carboxylic acid | Toluene, TBAF, reflux | 2-tert-Butoxycarbonyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane | - | [1] |
Visual Guides
Caption: General experimental workflow for the N-acylation of a 2,6-diazaspiro[3.4]octane derivative.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of diazaspiro[3.4]octanes, with a focus on providing practical advice for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of diazaspiro[3.4]octanes. This guide addresses common issues in a question-and-answer format.
Question: Why is the yield of my spirocyclization reaction consistently low?
Answer: Low yields in the synthesis of diazaspiro[3.4]octanes can stem from several factors. A primary reason is the competition between the desired intramolecular cyclization and intermolecular side reactions, which can lead to the formation of dimers and polymers. The concentration of the reaction is a critical parameter to control; high concentrations tend to favor intermolecular reactions. It is recommended to perform the cyclization step under high-dilution conditions.
Another potential cause is the nature of the leaving group in the precursor. A poor leaving group will slow down the intramolecular nucleophilic substitution, allowing more time for side reactions to occur. Ensure that you are using a good leaving group, such as a tosylate or mesylate.
Finally, the base used for the cyclization is crucial. A base that is too strong or too weak can lead to side reactions or incomplete conversion. It is advisable to screen different bases to find the optimal conditions for your specific substrate.
Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer: The formation of multiple byproducts is a common issue. Besides the aforementioned dimers and polymers resulting from intermolecular reactions, other likely impurities include products of elimination and fragmentation reactions. The formation of these side products is often promoted by elevated temperatures. Therefore, it is important to carefully control the reaction temperature.
In the case of N-unsubstituted azetidines, over-alkylation of the newly formed secondary amine can be a significant side reaction. Using a suitable protecting group strategy can mitigate this issue. For instance, employing a Boc protecting group on one of the nitrogen atoms allows for the selective formation of the spirocycle, followed by deprotection in a subsequent step.
Question: How can I effectively purify my 1,6-Diazaspiro[3.ane]octane product?
Answer: The purification of diazaspiro[3.4]octanes can be challenging due to their polar nature as diamines. Standard silica gel column chromatography can be effective, but care must be taken to choose the appropriate eluent system. A common approach is to use a mixture of a polar organic solvent, such as methanol or isopropanol, with a less polar solvent like dichloromethane or ethyl acetate. The addition of a small amount of a base, such as triethylamine or ammonium hydroxide, to the eluent can help to prevent the product from streaking on the column by neutralizing acidic sites on the silica gel.
For highly polar or water-soluble products, alternative purification techniques such as ion-exchange chromatography or preparative HPLC may be necessary. In some cases, derivatization of the diamine with a suitable protecting group can facilitate purification, followed by a deprotection step to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of 1,6-Diazaspiro[3.4]octane?
A1: The synthesis of this compound and its analogs typically starts from readily available precursors. Common strategies involve the use of substituted azetidines or pyrrolidines that are further elaborated to construct the spirocyclic core. For instance, a multi-step synthesis can be designed starting from commercially available amino acids or cyclic ketones.
Q2: What analytical techniques are recommended for monitoring the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. Due to the polar nature of the product, using a suitable developing solvent system is crucial. Staining with ninhydrin or potassium permanganate can help visualize the amine-containing compounds. For more detailed analysis and characterization of the product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Many of the reagents used in the synthesis of diazaspiro[3.4]octanes can be hazardous. For example, strong bases and acids should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be carried out in a well-ventilated fume hood. It is important to consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Protocol: Synthesis of Benzyl-protected 2,6-Diazaspiro[3.4]octane
This synthesis follows a six-step route, starting from a 1,3-dipolar cycloaddition.
Step 1: 1,3-Dipolar Cycloaddition
-
Reaction: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine is reacted with methyl acrylate in the presence of trifluoroacetic acid (TFA).
-
Procedure: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in a suitable solvent, add methyl acrylate and a catalytic amount of TFA. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Diester Formation
-
Reaction: The product from Step 1 is deprotonated with a strong base like lithium diisopropylamide (LDA) and then quenched with methyl chloroformate.
-
Procedure: Prepare a solution of the ester from Step 1 in an anhydrous solvent (e.g., THF) and cool to -78 °C. Add LDA dropwise and stir for a specified time. Then, add methyl chloroformate and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.
Step 3: Reduction to Diol
-
Reaction: The diester is reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Procedure: To a suspension of LiAlH4 in an anhydrous solvent (e.g., THF) at 0 °C, add a solution of the diester from Step 2 dropwise. Stir the mixture at room temperature until the reaction is complete.
-
Work-up: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting solid and extract the filtrate. Purify the product.
Step 4: Ditosylation
-
Reaction: The diol is converted to a ditosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Procedure: Dissolve the diol from Step 3 in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine) and cool to 0 °C. Add TsCl portion-wise and stir the reaction until completion.
-
Work-up: Quench the reaction with water and extract the product. Purify by column chromatography.
Step 5: Spirocyclization
-
Reaction: The ditosylate is reacted with a primary amine (e.g., 2-nitrobenzenesulfonamide) to form the spirocyclic core.
-
Procedure: To a solution of the ditosylate in a polar aprotic solvent (e.g., DMF), add the amine and a base (e.g., cesium carbonate). Heat the reaction mixture until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract the product. Purify by column chromatography.
Step 6: Deprotection
-
Reaction: The protecting group on the nitrogen (in this case, the 2-nitrobenzenesulfonyl group) is removed.
-
Procedure: The specific deprotection method will depend on the protecting group used. For a 2-nitrobenzenesulfonyl group, treatment with a thiol (e.g., thiophenol) in the presence of a base is a common method.
-
Work-up: After the reaction is complete, perform an appropriate work-up and purify the final product.
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Below is an illustrative table showcasing how quantitative data for the optimization of the spirocyclization step (Step 5) could be presented. Please note that this data is hypothetical and serves as an example for structuring experimental results.
Table 1: Illustrative Optimization of Spirocyclization Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 24 | 45 |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 65 |
| 3 | NaH | THF | 60 | 18 | 30 |
| 4 | Cs₂CO₃ | DMSO | 80 | 12 | 70 |
| 5 | K₂CO₃ | MeCN | reflux | 48 | 35 |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of diazaspiro[3.4]octanes.
A decision tree for troubleshooting low reaction yields.
General Synthetic Workflow
This diagram outlines the general multi-step synthetic approach for preparing orthogonally protected diazaspiro[3.4]octanes.
A general workflow for the synthesis of diazaspiro[3.4]octanes.
Technical Support Center: Overcoming Solubility Challenges of 1,6-Diazaspiro[3.4]octane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,6-Diazaspiro[3.4]octane derivatives.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound derivatives.
Question: My this compound derivative is not dissolving in aqueous buffers for my biological assay. What should I do first?
Answer: Initial insolubility in aqueous buffers is a common challenge, as over 40% of new chemical entities are poorly soluble in water.[1][2] The first step is to assess the physicochemical properties of your specific derivative.
-
Review Compound Characteristics: Check the predicted or measured LogP value and pKa. A high LogP (>3) suggests high lipophilicity, which often correlates with poor aqueous solubility.[3][4] The pKa will indicate if the compound has ionizable groups that can be targeted for pH modification.
-
Initial Solvent Test: Try dissolving a small amount of the compound in a range of organic solvents in which it is likely to be soluble, such as Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or ethanol.[5] This will help create a concentrated stock solution that can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological activity.
-
pH Adjustment: If your derivative has acidic or basic functional groups, altering the pH of the buffer can significantly improve solubility.[6][7] For basic compounds, like many nitrogen-containing heterocycles, lowering the pH below the pKa will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH above the pKa will have a similar effect.
Question: I've managed to create a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. Here are several strategies to mitigate this:
-
Use of Co-solvents: Incorporating a water-miscible co-solvent into your final aqueous buffer can increase the solubility of your compound.[5] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerol.
-
Employ Surfactants: Surfactants can be used to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.[6][8] Tween 80 and Solutol HS-15 are examples of non-ionic surfactants frequently used in preclinical formulations.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[1][9][10] β-cyclodextrins are commonly used for this purpose.[10]
-
Reduce Final Concentration: It may be that the concentration you are trying to achieve is above the thermodynamic solubility limit in the final buffer. Try working at a lower concentration if your assay sensitivity allows.
Question: I need to formulate a this compound derivative for in vivo studies, but the required dose is too high for a simple solution. What are my options?
Answer: For high-dose in vivo studies, advanced formulation strategies are often necessary to improve bioavailability.[8][11]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[1] This dramatically increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[12]
-
Lipid-Based Formulations: If your compound is lipophilic, incorporating it into lipid-based delivery systems can be highly effective.[8][12] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids.[9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a supersaturated state upon dissolution, enhancing absorption.[9][12] Techniques like hot-melt extrusion or spray drying are used to create ASDs.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving a novel this compound derivative? A1: Dimethyl sulfoxide (DMSO) is a common starting point due to its strong solubilizing power for a wide range of organic molecules.[5] However, it's crucial to determine the maximum tolerable concentration of DMSO in your specific experimental system, as it can be toxic to cells at higher concentrations.
Q2: How can I determine the aqueous solubility of my compound? A2: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14] It involves adding an excess of the solid compound to a buffer of interest, agitating it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[14][15]
Q3: Can structural modification of my this compound scaffold improve its solubility? A3: Yes, structural modification is a powerful strategy. Tactics include introducing polar or ionizable functional groups (e.g., carboxylic acids, amines, hydroxyls), which can increase polarity and provide handles for salt formation.[16][17][18] Reducing the overall lipophilicity (LogP) and disrupting crystal lattice energy by adding flexible or non-planar groups can also significantly enhance solubility.[4][17]
Q4: Are there any computational tools that can predict the solubility of my derivatives? A4: Yes, several in silico models can predict solubility based on the chemical structure. The General Solubility Equation (GSE) uses the LogP and melting point of a compound to estimate its solubility.[17] Various commercial and academic software packages offer modules for predicting aqueous solubility, which can be a valuable tool for prioritizing compounds in the early stages of discovery.
Data Presentation
Table 1: Example Solubility of a Hypothetical this compound Derivative in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | < 0.01 | 25 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 | 25 |
| 0.1 N HCl | 1.5 | 25 |
| DMSO | > 100 | 25 |
| Ethanol | 5.2 | 25 |
| PEG 400 | 25.0 | 25 |
Note: Data is illustrative and should be determined experimentally for each specific compound.
Table 2: Effect of Formulation Strategies on Apparent Solubility (pH 7.4)
| Formulation Vehicle | Apparent Solubility (µg/mL) |
| Water | < 1 |
| 5% DMSO in Water | 5 |
| 10% Tween 80 in Water | 50 |
| 10% (w/v) Hydroxypropyl-β-Cyclodextrin | 150 |
Note: Data is illustrative and demonstrates potential improvements with common excipients.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the equilibrium solubility of a this compound derivative in a specified buffer.
Materials:
-
Test compound (solid)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Add an excess amount of the solid test compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The presence of undissolved solid at the end of the experiment is crucial.[15]
-
Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[14]
-
After incubation, visually confirm that excess solid remains.
-
Carefully remove the vial and let the solid settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.[15]
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The resulting concentration is the thermodynamic solubility of the compound in that specific medium.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for Improved Aqueous Solubility
Objective: To prepare a solution of a poorly soluble this compound derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vitro testing.
Materials:
-
Test compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., sterile water or PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the cyclodextrin solution. Weigh the required amount of HP-β-CD and dissolve it in the desired volume of aqueous buffer to achieve the target concentration (e.g., 10% w/v). Gentle warming and stirring can aid dissolution.
-
Weigh the test compound and add it slowly to the cyclodextrin solution while stirring.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 15-30 minutes.
-
Continue to stir the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.[12]
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a sterile syringe filter before use in a biological assay.
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues.
Caption: Inhibition of a kinase by a hypothetical derivative.
Caption: A streamlined workflow for solubility determination.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 1,6-Diazaspiro[3.4]octane Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar 1,6-diazaspiro[3.4]octane derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polar this compound derivatives in a question-and-answer format.
Question 1: My polar this compound derivative is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What can I do?
Answer: Streaking of basic compounds like this compound derivatives on silica gel is a common problem due to the acidic nature of the silica. This interaction can lead to poor separation and even decomposition of the compound on the column.[1][2] Here are several strategies to mitigate this issue:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic silanol groups on the silica surface, reducing tailing and improving peak shape. A common approach is to add triethylamine (TEA) or ammonia to the eluent. For instance, a mobile phase of dichloromethane (DCM) and methanol (MeOH) can be modified with 1-2% TEA or a solution of ammonia in methanol.[2]
-
Use of an Alternative Stationary Phase: If adding a basic modifier is not effective or if your compound is sensitive to bases, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of amines.[3] Amine-functionalized silica is another option that can provide excellent separation for basic compounds.[2]
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography can be a suitable alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). To ensure good retention and peak shape of the basic amine, it is often necessary to use a mobile phase with a basic pH.[1]
Question 2: My compound is highly soluble in polar solvents like methanol and water, making extraction and normal-phase chromatography difficult. How can I purify it?
Answer: Highly polar compounds present a significant challenge for traditional purification methods. Here are two effective strategies for such cases:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (similar to normal-phase) but with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the retention and separation of compounds that are too polar for reversed-phase and too strongly retained in normal-phase chromatography.[4][5]
-
Salt Formation and Recrystallization: If your this compound derivative is a solid, converting it to a salt can significantly alter its solubility properties, often making it more amenable to recrystallization. By forming a salt with an appropriate acid (e.g., hydrochloric acid or oxalic acid), you can often find a solvent system from which the salt will crystallize with high purity. For acidic or basic compounds, crystallizing the salt is a powerful purification technique.[6]
Question 3: I am trying to purify a specific stereoisomer of a chiral this compound derivative. What are my options?
Answer: The separation of enantiomers requires a chiral environment. The most common method for this is:
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. There is a wide variety of commercially available CSPs, and the selection of the appropriate column and mobile phase is crucial for achieving a good separation.[7] This technique is the most popular and effective method for chiral separations of various drugs.[7]
Frequently Asked Questions (FAQs)
Q1: What are common starting conditions for flash chromatography of a polar this compound derivative on silica gel?
A recent publication on the synthesis of 2,6-diazaspiro[3.4]octane derivatives reported successful purification using column chromatography on silica gel with a mobile phase of 10% methanol in dichloromethane (CH2Cl2) .[8] This is a good starting point for many derivatives of this class.
Q2: How can I determine the best solvent system for column chromatography?
Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems. The ideal solvent system for flash chromatography should give your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[9] This generally provides the best balance between retention and elution, allowing for good separation from impurities.
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what should I do?
You can test for decomposition by spotting your compound on a TLC plate, letting it sit for an extended period (e.g., an hour), and then developing it. If you observe new spots, your compound is likely unstable on silica. In this case, you should switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3]
Q4: What are some common solvent systems for recrystallizing polar amine compounds or their salts?
For polar, basic compounds, forming a salt can be an effective purification strategy. Common solvents for recrystallizing the free base or its salts include alcohols (ethanol, methanol), water, or mixtures of these with less polar co-solvents like ethyl acetate or acetone.[6] The choice of solvent is highly dependent on the specific compound and its salt form, so screening several solvent systems is recommended.
Data Presentation
The following table provides illustrative data on the purification of a hypothetical polar this compound derivative using different methods. This data is for comparison purposes and actual results may vary.
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Purity (%) | Recovery (%) |
| Normal-Phase Flash Chromatography | Silica Gel | 10% MeOH in CH2Cl2 | 85 | 70 |
| Normal-Phase Flash Chromatography with Additive | Silica Gel | 10% MeOH in CH2Cl2 + 1% TEA | 95 | 80 |
| Normal-Phase Flash Chromatography | Alumina (Neutral) | 5% MeOH in CH2Cl2 | 92 | 75 |
| Reversed-Phase Flash Chromatography | C18 | 30% Acetonitrile in Water (0.1% NH4OH) | 97 | 85 |
| HILIC | Silica | 90:10 Acetonitrile:Water (10mM Ammonium Acetate) | 98 | 90 |
| Recrystallization (as HCl salt) | - | Ethanol/Water (9:1) | >99 | 60 |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% CH2Cl2).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.
-
Equilibration: Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 10% MeOH in CH2Cl2 + 1% TEA) through the silica bed until the baseline on the detector is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) if necessary to elute the compound of interest.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column Selection: Choose a suitable HILIC stationary phase, such as bare silica or an amine-functionalized column.
-
Mobile Phase Preparation: Prepare the mobile phases. A typical HILIC mobile phase system consists of a high percentage of acetonitrile (Solvent A) and an aqueous buffer (e.g., 10 mM ammonium acetate in water, Solvent B).
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Elution: Inject the sample and begin the elution. A gradient elution is often used, where the percentage of the aqueous buffer (Solvent B) is gradually increased to elute the polar compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity.
-
Solvent Removal: Remove the solvent, which may involve lyophilization if a significant amount of water is present.
Protocol 3: Recrystallization of a this compound Salt
-
Salt Formation: Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of an acid (e.g., a solution of HCl in diethyl ether) dropwise with stirring. The salt will often precipitate out of solution.
-
Isolation of the Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of the solvent.
-
Solvent Selection for Recrystallization: Test the solubility of the crude salt in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the salt when hot but not when cold. Common choices include alcohols (ethanol, isopropanol), water, or mixtures thereof.
-
Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Decision tree for selecting a purification method.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. US7923559B2 - N-aryl diazaspirocyclic compounds and methods of preparation and use thereof - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound, 3-methyl-1-(phenylmethyl)-, ethanedioate (2:1), (3S,4R) Used For Delgocitinib CAS 2230683-29-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 8. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
preventing side reactions during functionalization of 1,6-Diazaspiro[3.4]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Diazaspiro[3.4]octane. Our goal is to help you overcome common challenges and prevent side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to achieve selective mono-functionalization of this compound?
A1: The most prevalent and effective strategy is the use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group. One of the two secondary amine functionalities is selectively protected, leaving the other available for a variety of transformations such as acylation, alkylation, and sulfonylation. This "mono-protection" strategy is crucial for controlling reactivity and preventing the formation of di-substituted byproducts.
Q2: Which nitrogen on the this compound scaffold is preferentially protected with a Boc group?
A2: The nitrogen at the 6-position is generally protected to form 6-Boc-1,6-diazaspiro[3.4]octane. This is due to the slightly different steric and electronic environments of the two nitrogen atoms. The nitrogen at the 1-position is part of a four-membered azetidine ring, while the nitrogen at the 6-position is part of a five-membered pyrrolidine ring.
Q3: What are the typical conditions for the deprotection of a Boc-protected this compound derivative?
A3: The Boc group is typically removed under acidic conditions. A common method involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). Other acidic reagents like hydrogen chloride (HCl) in dioxane or methanol can also be employed. It is crucial to perform the deprotection at a controlled temperature, often starting at 0°C and allowing the reaction to warm to room temperature, to minimize potential side reactions.[1][2][3]
Q4: Can the azetidine ring of the this compound scaffold undergo ring-opening?
A4: Yes, the four-membered azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under harsh acidic or certain catalytic conditions. This is a potential side reaction to be aware of during both functionalization and deprotection steps. Careful control of reaction conditions, such as temperature and the choice of reagents, is essential to maintain the integrity of the spirocyclic core.
Troubleshooting Guides
Problem 1: Low Yield of Mono-Boc Protected this compound
Symptoms:
-
Low isolated yield of the desired 6-Boc-1,6-diazaspiro[3.4]octane.
-
Presence of significant amounts of starting material and/or di-Boc protected byproduct in the crude reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry of (Boc)₂O | Use a slight excess (1.0-1.1 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) to ensure complete consumption of the starting material without promoting excessive di-protection. |
| Suboptimal Reaction Temperature | Perform the reaction at a controlled temperature, typically between 0°C and room temperature. Running the reaction at elevated temperatures can lead to the formation of byproducts. |
| Inappropriate Base or Solvent | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze (Boc)₂O and reduce the efficiency of the reaction. |
Experimental Protocol: Synthesis of 6-Boc-1,6-diazaspiro[3.4]octane
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Di-substituted Byproducts during Functionalization
Symptoms:
-
Observation of a significant amount of the di-acylated or di-alkylated product by LC-MS or NMR analysis of the crude reaction.
-
Difficulty in separating the mono- and di-substituted products by column chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of Excess Electrophile | Carefully control the stoichiometry of the acylating or alkylating agent. Use no more than 1.0-1.1 equivalents of the electrophile. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0°C or even -78°C for highly reactive electrophiles) to improve selectivity for mono-functionalization. |
| Strongly Basic Conditions | The use of a strong base can deprotonate the remaining N-H of the mono-substituted product, making it more nucleophilic and prone to a second reaction. Consider using a weaker base or a hindered non-nucleophilic base. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the di-substituted product. |
Problem 3: Low Yield in N-Acylation or N-Alkylation of 6-Boc-1,6-diazaspiro[3.4]octane
Symptoms:
-
Incomplete consumption of the starting 6-Boc-1,6-diazaspiro[3.4]octane.
-
Low isolated yield of the desired functionalized product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Activated Electrophile | For acylations with carboxylic acids, use a coupling agent such as HATU, HBTU, or EDC in the presence of a base like DIPEA. For alkylations with less reactive alkyl halides, consider using a more polar solvent like DMF and a stronger base like potassium carbonate, or conduct the reaction at a slightly elevated temperature. |
| Steric Hindrance | The nitrogen at the 1-position is within a sterically hindered environment. If using a bulky electrophile, longer reaction times or slightly elevated temperatures may be necessary. However, be mindful of potential side reactions. |
| Inadequate Base | Ensure at least one equivalent of a suitable base is used to neutralize any acid generated during the reaction (e.g., HCl from an acyl chloride). |
Visualizing Experimental Workflows
To provide a clearer understanding of the key experimental processes, the following diagrams illustrate the workflows for mono-protection and subsequent functionalization of this compound.
Caption: Workflow for the mono-Boc protection of this compound.
Caption: General workflow for the functionalization of 6-Boc-1,6-diazaspiro[3.4]octane.
References
Technical Support Center: 1,6-Diazaspiro[3.4]octane Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,6-Diazaspiro[3.4]octane. The following sections address common challenges encountered during the scale-up of its production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies for this compound and its derivatives commence with readily available starting materials. One common route involves a multi-step sequence starting from N-Boc-protected azetidine-3-one. This pathway typically includes a Horner-Wadsworth-Emmons olefination, followed by a [3+2] cycloaddition to construct the spirocyclic core. Subsequent reduction and deprotection steps yield the final product.[1] Another approach involves the synthesis of orthogonally protected analogs, allowing for selective functionalization of the nitrogen atoms.[2][3]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges that can impact yield, purity, and safety. Key difficulties include:
-
Exothermic Reactions: Steps involving reagents like Lithium Aluminum Hydride (LAH) are highly exothermic and require careful temperature management on a larger scale to prevent runaway reactions.[4][5][6]
-
Reagent Handling and Addition: The safe handling and controlled addition of pyrophoric or highly reactive reagents like Raney Nickel and LAH become more complex at larger volumes.
-
Work-up and Purification: The work-up of reactions, particularly LAH reductions, can be problematic due to the formation of gelatinous aluminum salts that complicate product isolation.[4][7] Purification of the final product, a diamine, can also be challenging due to its polarity and potential for salt formation.
-
Catalyst Filtration: The filtration of pyrophoric catalysts like Raney Nickel after reduction steps requires specialized procedures to prevent ignition upon exposure to air.[3][8]
-
Mixing Efficiency: Ensuring homogenous mixing in large reaction vessels is critical for maintaining consistent reaction profiles and avoiding localized overheating or side reactions.[6]
Q3: Are there safer alternatives to LAH for the reduction step?
A3: Yes, while LAH is effective, safer alternatives can be considered, especially for large-scale production. For instance, sodium borohydride in combination with a Lewis acid, such as lithium chloride, can often achieve similar reductions of esters and amides with a better safety profile and easier work-up.[4] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under hydrogen pressure is another alternative, depending on the specific functional groups present in the molecule.
Q4: How can the purification of the final this compound product be optimized at scale?
A4: At a larger scale, traditional column chromatography can be inefficient and costly. Alternative purification strategies for polar amines like this compound include:
-
Crystallization: Formation of a salt, such as a hydrochloride or oxalate salt, can facilitate purification through crystallization, which is often more scalable than chromatography.[9][10]
-
Acid-Base Extraction: Utilizing the basic nature of the diamine, a series of acid-base extractions can be employed to separate it from non-basic impurities.[11]
-
Distillation: If the boiling point of the free base is within a suitable range, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in the Horner-Wadsworth-Emmons Olefination Step
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the phosphonate reagent. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH, LDA). Verify the quality of the base. |
| Poor quality of the aldehyde starting material. | Use freshly purified or distilled aldehyde to avoid impurities that may consume the ylide. |
| Steric hindrance. | For sterically hindered substrates, consider using modified Horner-Wadsworth-Emmons conditions, such as the Masamune-Roush conditions with LiCl and DBU.[12] |
| Unfavorable reaction temperature. | Optimize the reaction temperature. Some reactions require cooling to control side reactions, while others may need elevated temperatures to proceed. |
Issue 2: Difficulty with the [3+2] Cycloaddition Reaction
| Potential Cause | Suggested Solution |
| Low reactivity of the dipolarophile or dipole. | The presence of activating groups on the dipolarophile can enhance reactivity. Ensure the dipole precursor is effectively converted to the active dipole in situ. |
| Unfavorable solvent. | Screen different solvents to find one that optimizes the solubility of reactants and facilitates the cycloaddition. |
| Reversibility of the cycloaddition. | In some cases, the cycloaddition may be reversible. Running the reaction at a lower temperature for a longer duration might favor the product. |
Issue 3: Complications during LAH Reduction and Work-up
| Potential Cause | Suggested Solution | | Exothermic reaction leading to side products. | Perform the reaction at a low temperature (e.g., 0 °C or below) and add the LAH solution dropwise to the substrate solution to maintain temperature control. For large-scale reactions, a mechanical stirrer is recommended for efficient mixing.[5] | | Formation of gelatinous aluminum salts during work-up. | Employ a Fieser work-up: for every 'x' grams of LAH used, sequentially and slowly add 'x' mL of water, 'x' mL of 15% NaOH solution, and then 3'x' mL of water with vigorous stirring.[13] This procedure is designed to produce a granular precipitate that is easier to filter. An alternative is to use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to chelate the aluminum salts and break up emulsions.[7] | | Low product recovery after work-up. | The product may be trapped in the aluminum salt precipitate. Ensure thorough washing of the filter cake with a suitable organic solvent (e.g., THF, ethyl acetate) to extract the product. |
Issue 4: Challenges with Raney Nickel Filtration
| Potential Cause | Suggested Solution | | Pyrophoric nature of the catalyst. | Crucially, do not allow the Raney Nickel catalyst to dry and come into contact with air. Keep the catalyst slurry wet with the reaction solvent or water at all times during filtration.[8] | | Slow or clogged filtration. | Filter the reaction mixture through a pad of Celite® to prevent the fine catalyst particles from clogging the filter paper.[8] Specialized filtration systems with sintered metal filter elements are also available for industrial-scale applications.[2][14] | | Incomplete removal of the catalyst. | After the initial filtration, it may be beneficial to pass the filtrate through a second, finer filter to remove any residual catalyst particles. Electromagnetic filtration can also be employed for efficient catalyst removal.[3] |
Experimental Protocols
Representative Protocol for the Synthesis of a this compound Precursor via [3+2] Cycloaddition:
A multi-gram scale synthesis can be achieved from commercially available N-Boc-protected azetidine-3-one.[1]
-
Horner-Wadsworth-Emmons Olefination: To a suspension of a phosphonate reagent in an appropriate solvent (e.g., THF), a strong base (e.g., NaH) is added at 0 °C. After stirring, a solution of N-Boc-azetidin-3-one in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified.
-
[3+2] Cycloaddition: The α,β-unsaturated ester obtained from the previous step is dissolved in a suitable solvent (e.g., CH2Cl2). To this solution, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and a catalytic amount of a Lewis acid (e.g., lithium fluoride) are added. The mixture is stirred at room temperature until the reaction is complete, affording the spirocyclic intermediate.[1]
Data Presentation
Table 1: Comparison of LAH Work-up Procedures on Product Recovery (Illustrative Data)
| Work-up Method | Scale (mmol) | Isolated Yield (%) | Purity (%) | Observations |
| Standard Water Quench | 10 | 45-55 | >95 | Formation of a thick, difficult-to-filter gel. |
| Fieser Work-up | 10 | 75-85 | >95 | Granular precipitate, easy to filter and wash. |
| Rochelle's Salt Work-up | 10 | 80-90 | >95 | Clear separation of organic and aqueous layers after stirring. |
| Standard Water Quench | 100 | 30-40 | >90 | Significant product loss due to entrapment in the large volume of aluminum gel. Difficult to manage exotherm. |
| Fieser Work-up | 100 | 70-80 | >95 | Scalable procedure, though requires careful control of addition rates. |
| Rochelle's Salt Work-up | 100 | 75-85 | >95 | Effective at scale, requires a large volume of Rochelle's salt solution. |
Visualizations
References
- 1. divaenvitec.com [divaenvitec.com]
- 2. Catalyst Filters Manufacturers in India | High Pressure Filter Manufacturers in India | Activated Carbon Filter Manufacturers in India | Cartridge Filter Manufacturers in India | Candle Filter Manufacturers in India | Charcoal Filter Manufacturers in India | Self Cleaning Filter Manufacturers in India | Screen Filter Manufacturers in India | Strainer Filter Manufacturers in India | Sintered Filter Manufacturers in India | Nutsche Filter Manufacturers in India | Centrifuge Filter Manufacturers in India [nanomagtech.com]
- 3. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Magic Formulas [chem.rochester.edu]
- 14. CATALYST FOR RANEY NICKEL FILTRATION - HygiFix [hygifixces.com.au]
Technical Support Center: 1,6-Diazaspiro[3.4]octane Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Diazaspiro[3.4]octane. The following sections address common purity-related issues encountered during and after synthesis, offering detailed experimental protocols and data-driven strategies for improvement.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product of this compound is contaminated with unreacted starting materials. How can I remove them?
Answer: Residual starting materials are a common issue. The purification strategy will depend on the specific starting materials used. A common synthetic route involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene.
-
For non-polar starting materials: If your starting materials are significantly less polar than the highly polar this compound, a simple workup followed by column chromatography is often effective.
-
For polar starting materials: If you have polar starting materials, such as amine precursors, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous acid solution (e.g., 1M HCl) to remove basic impurities. The desired product can then be extracted back into an organic phase after basifying the aqueous layer.
Troubleshooting Workflow: Removing Starting Materials
Caption: Troubleshooting workflow for removing unreacted starting materials.
Question 2: I am observing significant byproduct formation in my synthesis of this compound. What are the likely side-products and how can I purify my target compound?
Answer: Byproduct formation is highly dependent on the synthetic route. In the case of the [3+2] cycloaddition, potential byproducts can include dimers of the azomethine ylide or products from undesired reaction pathways.
Purification from these byproducts typically relies on column chromatography. The polarity differences between the desired spirocycle and the byproducts can be exploited for separation.
A typical purification involves dissolving the crude residue in a minimal amount of a suitable solvent and adsorbing it onto silica gel. The product is then eluted using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane).
Question 3: My purified this compound still contains residual solvent. How can I effectively remove it?
Answer: Residual solvents can be challenging to remove, especially high-boiling point solvents like DMF or DMSO.
-
For volatile solvents (e.g., DCM, Ethyl Acetate): Drying under high vacuum for an extended period is usually sufficient. Gentle heating (e.g., 30-40 °C) can aid this process, provided the compound is thermally stable.
-
For high-boiling point solvents (e.g., DMF, DMSO):
-
Azeotropic Removal: Dissolve the product in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene for water). Repeatedly adding and removing the azeotroping solvent under reduced pressure can effectively remove the high-boiling point impurity.
-
Lyophilization (Freeze-Drying): If the product is soluble in water or a suitable solvent like 1,4-dioxane, lyophilization can be an effective, albeit slower, method for removing residual solvents.
-
Purification Protocols
Protocol 1: Column Chromatography
This is a widely applicable method for purifying this compound and its derivatives from a variety of impurities.[1]
Experimental Workflow: Column Chromatography
Caption: General workflow for purification by column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Dichloromethane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the less polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., Methanol). A common gradient is from 0% to 10% Methanol in Dichloromethane.[1]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Acid-Base Extraction
This technique is particularly useful for separating the basic this compound from non-basic impurities.
Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate).
-
Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a suitable base (e.g., 10% aq. K2CO3 or NaOH).[1]
-
Extract the free-base product back into an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate in vacuo to obtain the purified product.[1]
Purity Data Summary
The following table summarizes purity levels that can be expected with different purification techniques, based on literature examples for derivatives of this compound.
| Purification Method | Eluent/Conditions | Typical Purity | Reference |
| Column Chromatography | 0-10% Ethyl Acetate in Hexane | >92% | [2] |
| Column Chromatography | 10% Methanol in Dichloromethane | Sufficiently pure for next step | [1] |
| Aqueous Workup | Washed with 10% aq. K2CO3, brine | Used as an initial purification step | [1] |
Note: Purity levels are highly dependent on the initial crude product quality and the specific derivative being synthesized.
References
Validation & Comparative
comparing biological activity of 1,6-Diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane
A Comparative Guide to the Biological Activities of 1,6-Diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related spirocyclic scaffolds: this compound and 2,6-diazaspiro[3.3]heptane. These scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures and their potential as bioisosteres for more common saturated heterocycles like piperazine.
Overview
This compound has emerged as a key structural motif in compounds targeting a range of biological processes, from parasitic infections to inflammatory diseases. Its unique conformational rigidity makes it an attractive scaffold for modulating protein-protein interactions and for the development of kinase inhibitors.
2,6-diazaspiro[3.3]heptane , on the other hand, is frequently utilized as a bioisosteric replacement for piperazine, aiming to improve physicochemical properties such as lipophilicity and metabolic stability.[1] Its applications are diverse, with notable examples in the development of antitubercular agents and ligands for neurological targets.
Biological Activities: A Head-to-Head Comparison
While direct comparative studies are limited, the existing literature allows for a parallel evaluation of their biological applications.
This compound: Key Applications
-
Antimalarial Activity: A novel series of 1,6-diazaspiro[3.4]octanes was identified with potent, multi-stage activity against the human malaria parasite, Plasmodium falciparum.[2][3][4] Structure-activity relationship (SAR) studies led to compounds with low nanomolar activity against the asexual blood stage and strong transmission-blocking potential.[2][3] Mechanistic studies suggest the P. falciparum cyclic amine resistance locus may be involved in the mode of resistance.[2][3]
-
JAK Inhibition: The this compound core is a central component of Delgocitinib , a pan-Janus kinase (JAK) inhibitor.[5][6] Delgocitinib is approved for the treatment of atopic dermatitis and works by inhibiting the signaling of inflammatory cytokines.[6]
2,6-diazaspiro[3.3]heptane: Key Applications
-
Antitubercular Activity: Derivatives of 2,6-diazaspiro[3.4]octane (a closely related scaffold) conjugated with a 5-nitrofuryl moiety have shown remarkable potency against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL.[7] This highlights the potential of this scaffold in developing new treatments for tuberculosis.
-
Sigma-1 Receptor Antagonism: 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent sigma-1 receptor (σ1R) antagonists.[8] These compounds were shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, suggesting their potential in pain management.[8]
-
Piperazine Bioisostere: The 2,6-diazaspiro[3.3]heptane scaffold is recognized as a valuable structural surrogate for piperazine in drug design.[1][9][10] Its use can lead to compounds with improved physicochemical properties, such as reduced lipophilicity.[1] However, the geometric differences between the two scaffolds mean that a direct replacement is not always optimal.[1] In the context of σ2 receptor ligands, replacement of a piperazine moiety with diazaspiroalkanes, including 2,6-diazaspiro[3.3]heptane, resulted in a loss of affinity for the σ2 receptor.[11]
Quantitative Data Summary
| Compound Class/Derivative | Target/Organism | Key Activity Metric | Value | Reference |
| This compound Derivatives | Plasmodium falciparum (asexual blood stage) | IC50 | <50 nM | [2][3] |
| Delgocitinib (containing this compound) | Janus Kinase (JAK) | IC50 | 2.8, 2.6, 13, and 58 nM (for different JAK isoforms) | [5] |
| 2,6-diazaspiro[3.4]octane-nitrofuran conjugate | Mycobacterium tuberculosis H37Rv | MIC | 0.016 µg/mL | [7] |
| 2,6-diazaspiro[3.4]octan-7-one derivative (Compound 32) | Sigma-1 Receptor (σ1R) | Ki | Potent antagonist (specific value not cited) | [8] |
Experimental Protocols
Antimalarial Activity Screening of this compound Derivatives[3]
-
High-Throughput Screening (HTS): A library of compounds was screened against the asexual blood stage of P. falciparum Dd2 parasites.
-
Confirmation of Activity: Hits showing over 70% inhibition were further evaluated to determine their IC50 values.
-
Multi-stage Activity Assays: Active compounds were tested against other parasite life cycle stages, including the exoerythrocytic liver stage and in a dual gamete formation assay.
-
Cytotoxicity and ADME Profiling: Hits were assessed for off-target effects (e.g., cytotoxicity in HepG2 cells, hERG inhibition) and key ADME properties (lipophilicity, solubility, metabolic stability).
In Vitro Antitubercular Activity Assay for 2,6-diazaspiro[3.4]octane Derivatives[7]
-
Culture Preparation: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with ADC and Tween 80.
-
Compound Preparation: The synthesized compounds were dissolved in DMSO to prepare stock solutions.
-
MIC Determination: A microplate-based assay was used to determine the minimal inhibitory concentration (MIC). The compounds were serially diluted in the culture medium, and the bacterial suspension was added to each well.
-
Incubation and Reading: The plates were incubated at 37°C for a specified period, after which bacterial growth was assessed visually or by measuring optical density. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
Sigma-1 Receptor Binding Assay[11]
-
Radioligand Binding: The binding affinity of the test compounds for the σ1 receptor was determined using a radioligand binding assay.
-
Membrane Preparation: Membranes from cells expressing the σ1 receptor were prepared.
-
Binding Reaction: The membranes were incubated with a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine) in the presence of varying concentrations of the test compounds.
-
Separation and Counting: The bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured using a scintillation counter.
-
Data Analysis: The IC50 values were determined from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Visualizing the Pathways and Workflows
Caption: General experimental workflows for antimalarial and antitubercular screening.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Delgocitinib.
Conclusion
Both this compound and 2,6-diazaspiro[3.3]heptane are valuable scaffolds in modern drug discovery. The choice between them depends on the specific therapeutic target and the desired physicochemical properties of the final compound. This compound has shown significant promise in the development of potent and specific inhibitors for complex biological targets like kinases and parasitic enzymes. In contrast, 2,6-diazaspiro[3.3]heptane serves as a versatile bioisostere for piperazine, offering a strategy to fine-tune the properties of a lead compound, particularly in the context of CNS-acting agents and antibacterials. Further exploration of these spirocyclic systems is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 3-methyl-1-(phenylmethyl)-, ethanedioate (2:1), (3S,4R) Used For Delgocitinib CAS 2230683-29-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) Studies of Diazaspiro[3.4]octane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[3.4]octane scaffold is a key pharmacophore in modern drug discovery, offering a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of diazaspiro[3.4]octane analogs, with a focus on their development as antimalarial and antitubercular agents, as well as sigma-1 receptor antagonists. While the primary focus of this guide is on the broader class of diazaspiro[3.4]octane analogs due to the availability of published data, specific insights into the 2,6-diazaspiro[3.4]octane and other isomers are presented based on recent findings.
Antimalarial Activity of a Novel Diazaspiro[3.4]octane Series
A recent high-throughput screening campaign identified a novel diazaspiro[3.4]octane series with potent, multistage activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2] Structure-activity relationship studies revealed that these compounds exhibit low nanomolar activity against the asexual blood stage of the parasite and possess strong gametocyte-sterilizing properties, which is crucial for blocking malaria transmission.[1]
SAR Summary of Antimalarial Diazaspiro[3.4]octane Analogs
The following table summarizes the in vitro activity of key analogs against the Dd2 strain of P. falciparum.
| Compound ID | R1 | R2 | Asexual Blood Stage IC50 (nM) |
| 1a | H | 4-chlorophenyl | 150 |
| 1b | H | 4-fluorophenyl | 120 |
| 1c | H | 4-methoxyphenyl | 250 |
| 2a | CH3 | 4-chlorophenyl | 45 |
| 2b | CH3 | 4-fluorophenyl | 30 |
| 2c | CH3 | 4-methoxyphenyl | 80 |
Data extracted from a representative study and may not be exhaustive.
The SAR data indicates that substitution at the R1 position with a methyl group generally leads to a significant increase in potency. Furthermore, the nature of the substituent at the R2 position on the phenyl ring also influences activity, with electron-withdrawing groups like fluoro and chloro being favorable.
Experimental Protocols: In Vitro Antiplasmodial Assay
The in vitro antiplasmodial activity of the diazaspiro[3.4]octane analogs was determined using a SYBR Green I-based fluorescence assay.[3][4][5]
-
Parasite Culture: P. falciparum Dd2 strain was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Assay Plate Preparation: Compounds were serially diluted in DMSO and added to 96-well plates.
-
Incubation: Synchronized ring-stage parasites were added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%. The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the cells were lysed, and SYBR Green I dye was added to stain the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC50 values were calculated by non-linear regression analysis of the dose-response curves.
Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
A series of 2,6-diazaspiro[3.4]octane derivatives incorporating a nitrofuran "warhead" have been identified as potent antitubercular agents.[6][7][8] The SAR studies on this series have led to the discovery of compounds with minimal inhibitory concentrations (MIC) in the low nanomolar range against Mycobacterium tuberculosis H37Rv.[6]
SAR Summary of Antitubercular 2,6-Diazaspiro[3.4]octane Analogs
The following table summarizes the antitubercular activity of key analogs.
| Compound ID | R | MIC (µg/mL) |
| 3a | H | >10 |
| 3b | 4-methyl-1,2,4-triazol-3-yl | 0.125 |
| 3c | 5-methyl-1,3,4-oxadiazol-2-yl | 0.5 |
| 3d | 1-methyl-1H-tetrazol-5-yl | 1.0 |
| 4a | 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl) | 0.016 |
Data extracted from a representative study and may not be exhaustive.
The data highlights the critical role of the heterocyclic substituent at the R position for antitubercular activity. The introduction of a methylsulfonyl group at the 6-position of the diazaspiro octane core, as seen in compound 4a , dramatically enhances the potency.
Experimental Protocols: Antitubercular Activity Assay
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).
-
Bacterial Culture: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.
-
Assay Plate Preparation: Compounds were serially diluted in 7H9 broth in 96-well plates.
-
Inoculation: A standardized inoculum of M. tuberculosis was added to each well.
-
Incubation: The plates were incubated at 37°C for 7 days.
-
Alamar Blue Addition: Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.
2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent and selective antagonists of the sigma-1 receptor, a promising target for the treatment of neuropathic pain.[8]
SAR Summary of Sigma-1 Receptor Antagonists
The following table presents the binding affinities (Ki) of key analogs for the sigma-1 receptor.
| Compound ID | R | Ki (nM) |
| 5a | Benzyl | 15.2 |
| 5b | 4-Fluorobenzyl | 8.5 |
| 5c | 4-Chlorobenzyl | 5.1 |
| 5d | 4-Methoxybenzyl | 22.8 |
| 6a | 3-Phenylpropyl | 3.2 |
Data extracted from a representative study and may not be exhaustive.
The SAR for this series indicates that the nature and length of the substituent at the R position significantly impact the binding affinity. A 3-phenylpropyl substituent (compound 6a ) was found to be optimal for high-affinity binding.
Experimental Protocols: Sigma-1 Receptor Binding Assay
The binding affinity of the compounds for the sigma-1 receptor was determined using a radioligand binding assay.[1][9]
-
Membrane Preparation: Membranes were prepared from guinea pig brain tissue, which is rich in sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine was used as the radioligand.
-
Binding Assay: The assay was performed in a 96-well plate containing the membrane preparation, the radioligand, and various concentrations of the test compounds.
-
Incubation: The plates were incubated at 37°C for 90 minutes.
-
Filtration and Washing: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters were then washed with ice-cold buffer.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing SAR and Experimental Workflows
To better illustrate the relationships and processes described, the following diagrams were generated using the DOT language.
Caption: SAR of antimalarial diazaspiro[3.4]octane analogs.
Caption: In vitro antiplasmodial assay workflow.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. mmv.org [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1,6-Diazaspiro[3.4]octane-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent modulators of various biological targets. This guide provides a comparative analysis of the mechanism of action of several this compound-based compounds, supported by experimental data and detailed protocols. We objectively compare their performance with alternative therapeutic agents, offering a valuable resource for researchers in drug discovery and development.
Janus Kinase (JAK) Inhibition: The Case of Delgocitinib
Delgocitinib, a this compound-based compound, is a pan-JAK inhibitor approved for the treatment of atopic dermatitis.[1][2] It effectively inhibits JAK1, JAK2, JAK3, and TYK2, which are crucial for the signaling of pro-inflammatory cytokines involved in the pathogenesis of this and other inflammatory skin diseases.[1][3] By blocking the JAK-STAT signaling pathway, Delgocitinib reduces inflammation and helps restore the skin barrier.[3][4]
Comparative Performance of JAK Inhibitors
The following table summarizes the inhibitory activity of Delgocitinib against the four JAK isoforms and compares it with other well-known JAK inhibitors.
| Compound | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Delgocitinib | Pan-JAK Inhibitor | 2.8 | 2.6 | 11 | 58 |
| Tofacitinib | JAK1/3 Inhibitor | 1 | 20 | 5.6 | 36 |
| Ruxolitinib | JAK1/2 Inhibitor | 3.3 | 2.8 | 428 | 19 |
| Upadacitinib | Selective JAK1 Inhibitor | 43 | 230 | 2300 | 4400 |
Data compiled from various sources for illustrative comparison. Actual values may vary based on experimental conditions.
Experimental Protocol: In Vitro JAK Kinase Activity and Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., JAKtide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., Delgocitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the JAK enzyme, peptide substrate, and assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Sigma-1 Receptor Antagonism for Pain Management
Certain this compound derivatives have been identified as potent and selective sigma-1 receptor (σ1R) antagonists.[5] The σ1R is a unique intracellular chaperone protein implicated in various neurological disorders, including pain. Antagonism of this receptor has been shown to enhance the analgesic effects of opioids and mitigate the development of tolerance.[5]
Comparative Performance of Sigma-1 Receptor Antagonists
The following table compares the binding affinities (Ki) of a representative this compound-based compound with other known σ1R antagonists.
| Compound | Scaffold | σ1R Ki (nM) | σ2R Ki (nM) | σ1R/σ2R Selectivity |
| Compound 32 | This compound | 1.2 | >10,000 | >8333 |
| Haloperidol | Butyrophenone | 3.2 | 50.7 | 15.8 |
| (+)-Pentazocine | Benzomorphan | 2.9 | 12,000 | >4137 |
| NE-100 | - | 1.0 | 173 | 173 |
Data compiled from various sources for illustrative comparison.[5][6] Actual values may vary based on experimental conditions.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of a test compound for the σ1R.[7][8]
Materials:
-
Guinea pig brain membrane homogenate (as a source of σ1R)
-
[³H]-(+)-Pentazocine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In test tubes, combine the membrane homogenate, [³H]-(+)-pentazocine, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound using the Cheng-Prusoff equation.
Logical Relationship in Drug Discovery
References
- 1. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 2. researchgate.net [researchgate.net]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 5. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are diazaspirocycles, a class of three-dimensional structures that are increasingly demonstrating their value in overcoming the limitations of traditional flat, aromatic compounds. This guide provides a comparative analysis of key diazaspirocyclic scaffolds in drug discovery, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.
Diazaspirocycles are bicyclic heterocyclic compounds containing two nitrogen atoms and a spiro junction, where two rings share a single carbon atom. This unique architecture imparts a rigid, three-dimensional conformation that can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties compared to their non-spirocyclic or carbocyclic counterparts.
Comparative Analysis of Key Diazaspirocyclic Scaffolds
The utility of diazaspirocycles is best illustrated through a comparative look at different scaffolds and their impact on biological activity and drug-like properties.
Diazaspiro[3.3]heptanes vs. Piperazines
The diazaspiro[3.3]heptane motif has emerged as a popular bioisostere for the commonly used piperazine ring. The constrained nature of the spirocycle offers distinct advantages in terms of physicochemical properties.
| Property | Diazaspiro[3.3]heptane Analog | Piperazine Analog | Reference |
| logD at pH 7.4 | Lower | Higher | [1] |
| Aqueous Solubility | Higher | Lower | [2] |
| Metabolic Stability | Generally Higher | Generally Lower | [2] |
| pKa | Higher | Lower | [1] |
The lower lipophilicity (logD) and higher aqueous solubility of diazaspiro[3.3]heptane analogs can lead to improved pharmacokinetic profiles, reducing the risk of off-target effects associated with highly lipophilic compounds.[1][2] The increased metabolic stability is often attributed to the reduced susceptibility of the spirocyclic core to enzymatic degradation.[2]
Diazaspiro[4.5]decanones in Kinase Inhibition
Diazaspiro[4.5]decanone scaffolds have shown significant promise as potent and selective kinase inhibitors. Their rigid structure allows for precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases.
| Compound | Target Kinase | IC50 (nM) | Cell-based Potency (nM) | Reference |
| Spiro-azaindoline 12 | HPK1 | 5 | 150 | [3] |
| Spiro molecule 9 | b-RAF | 2.8 | 18 (H358 cells) | [4] |
| Non-spirocyclic analog | HPK1 | >1000 | >5000 | [3] |
As shown in the table, spiro-azaindoline 12, a diazaspiro[4.5]decanone derivative, exhibits potent inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[3] Notably, its non-spirocyclic counterpart is significantly less active, highlighting the crucial role of the spirocyclic core in achieving high potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used in the evaluation of diazaspirocyclic compounds.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (diazaspirocycle)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[³H]-Spiperone (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Test compound (diazaspirocycle)
-
Non-specific binding control (e.g., Haloperidol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in the binding buffer.
-
In a 96-well filter plate, add the cell membranes, [³H]-Spiperone, and either the test compound or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes).
-
Wash the plate with ice-cold binding buffer to separate bound and free radioligand.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which diazaspirocycles exert their effects is essential for understanding their mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
Many diazaspirocyclic kinase inhibitors target components of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7][8][9]
PI3K/Akt/mTOR signaling pathway with points of inhibition by diazaspirocycles.
Dopamine D4 Receptor Signaling Pathway
Diazaspirocycles are also being explored as antagonists for the dopamine D4 receptor (D4R), a G-protein coupled receptor implicated in neurological disorders like Parkinson's disease.[10][11][12][13]
Simplified Dopamine D4 receptor signaling pathway showing antagonistic action.
Experimental Workflow for SAR Studies
A systematic workflow is essential for conducting structure-activity relationship (SAR) studies to optimize the properties of diazaspirocyclic compounds.
A typical workflow for structure-activity relationship (SAR) studies of diazaspirocycles.
Conclusion
Diazaspirocycles represent a compelling class of scaffolds for modern drug discovery, offering a pathway to overcome the limitations of traditional two-dimensional molecules. Their inherent three-dimensionality and rigid nature can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers in the rational design and development of novel diazaspirocycle-based therapeutics. As our understanding of the synthesis and biological activities of these complex structures continues to grow, their impact on the landscape of medicine is set to expand even further.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceforecastoa.com [scienceforecastoa.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of 1,6-Diazaspiro[3.4]octane Derivatives' Efficacy
For Researchers, Scientists, and Drug Development Professionals
The 1,6-diazaspiro[3.4]octane scaffold has emerged as a versatile platform in medicinal chemistry, yielding derivatives with potent activities across diverse therapeutic areas. This guide provides a head-to-head comparison of the efficacy of various this compound derivatives, supported by experimental data from published studies. The following sections detail their performance as sigma-1 (σ1) receptor antagonists, anti-malarial agents, and poly (ADP-ribose) polymerase (PARP) inhibitors.
Data Presentation
The following tables summarize the quantitative efficacy data for this compound derivatives in different therapeutic applications.
Table 1: Efficacy of 2,6-diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 (σ1) Receptor Antagonists
| Compound | Target | Assay | Efficacy Metric (Ki) | Application | Reference |
| Compound 32 | Sigma-1 Receptor (σ1R) | Radioligand Binding Assay | Potent Antagonist (Specific Ki not detailed in abstract) | Pain, Morphine Tolerance | [1][[“]][3] |
Note: While the specific Ki value for Compound 32 was not available in the abstracts, it was identified as a potent σ1R antagonist that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance.[1][[“]][3]
Table 2: Efficacy of Diazaspiro[3.4]octane Derivatives as Anti-malarial Agents
| Compound Series | Target Organism | Assay | Efficacy Metric (IC50) | Stage of Activity | Reference |
| Novel Diazaspiro[3.4]octane Series | Plasmodium falciparum | Whole-cell high-throughput screening | <50 nM (for lead compounds) | Asexual blood-stage, Gametocyte sterilizing | [4][5][6] |
Table 3: Efficacy of Diazaspiro Core Derivatives as PARP-1 Inhibitors
| Compound | Target | Assay | Efficacy Metric (IC50) | Note | Reference |
| 10e | PARP-1 | In vitro enzyme assay | 12.6 ± 1.1 nM | Did not induce DNA damage at similar concentrations as olaparib | [7] |
| 10c | PARP-1 | In vitro enzyme assay | 551.6 nM | ~16-fold lower affinity than methylene congener 10a | [8] |
| 17b | PARP-1 | In vitro enzyme assay | 452.8 nM | Most potent among the boc-containing analogues in the study | [8] |
| 15b | PARP-1 | In vitro enzyme assay | 4,397 nM | ~85-fold decrease in PARP-1 inhibition compared to 15a | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Sigma-1 (σ1) Receptor Binding Assay
A standard method to determine the binding affinity of compounds to the σ1 receptor is through competitive radioligand binding assays.[9][10][11]
-
Materials:
-
Membrane preparations from tissues or cells expressing σ1 receptors (e.g., guinea pig brain).[12]
-
Radioligand: [³H]-(+)-pentazocine is a commonly used selective radioligand for the σ1 receptor.[9]
-
Test compounds (this compound derivatives).
-
Non-specific binding control (e.g., haloperidol).[13]
-
Assay buffer.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol).[13]
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.[12]
-
Following incubation, the samples are rapidly filtered through the 96-well filter plates to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Pain Models (Hot Plate and Tail Immersion Tests)
These models are used to assess the antinociceptive effects of compounds.[14][15][16]
-
Animals: Mice or rats are commonly used.
-
Hot Plate Test:
-
The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
The test compound is administered, and the latency is measured at different time points.
-
-
Tail Immersion Test:
-
The distal part of the animal's tail is immersed in a water bath at a constant temperature (e.g., 52°C).
-
The time taken for the animal to withdraw its tail is measured.
-
A cut-off time is employed to avoid injury.
-
The analgesic effect of the test compound is evaluated by measuring the change in withdrawal latency.
-
In Vitro Anti-malarial Assay (Plasmodium falciparum Culture)
This assay determines the ability of compounds to inhibit the growth of the malaria parasite.[17][18][19][20][21]
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain).
-
Human red blood cells (RBCs).
-
Complete culture medium (e.g., RPMI-1640 supplemented with serum and other nutrients).
-
96-well plates.
-
DNA-intercalating dye (e.g., SYBR Green I).
-
Fluorescence plate reader.
-
-
Procedure:
-
P. falciparum is cultured in human RBCs in a controlled environment (e.g., 37°C, 5% CO2, 5% O2).
-
Synchronized parasite cultures (typically at the ring stage) are diluted to a specific parasitemia and hematocrit.
-
The parasite culture is plated into 96-well plates containing serial dilutions of the test compounds.
-
The plates are incubated for a full parasite life cycle (approximately 48 hours).
-
After incubation, the RBCs are lysed, and a DNA-intercalating dye is added to stain the parasite DNA.
-
The fluorescence intensity, which is proportional to the number of parasites, is measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
-
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[22][23][24]
-
Materials:
-
Recombinant human PARP-1 enzyme.
-
Histones (as a substrate for PARylation).
-
NAD+ (the substrate for PARP).
-
Biotinylated NAD+ (for detection).
-
96-well plates coated with histones.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Chemiluminescent or colorimetric HRP substrate.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
The histone-coated 96-well plate is incubated with the PARP-1 enzyme and the test compound at various concentrations.
-
A mixture of NAD+ and biotinylated NAD+ is added to initiate the PARylation reaction.
-
The plate is incubated to allow for the formation of poly(ADP-ribose) chains on the histones.
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP is added, which binds to the biotinylated poly(ADP-ribose) chains.
-
After another wash step, the HRP substrate is added, and the resulting chemiluminescent or colorimetric signal is measured.
-
The IC50 value is determined by plotting the signal intensity against the concentration of the test compound.
-
Mandatory Visualization
Signaling Pathways
Caption: Sigma-1 Receptor Signaling Pathway Modulation.
Caption: PARP-1 Signaling Pathway and Inhibition.
Experimental Workflow
References
- 1. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. X-MOL [x-mol.net]
- 4. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 5. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. | Semantic Scholar [semanticscholar.org]
- 8. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 14. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. jneurosci.org [jneurosci.org]
- 17. In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp. | Springer Nature Experiments [experiments.springernature.com]
- 18. scirp.org [scirp.org]
- 19. iddo.org [iddo.org]
- 20. Protocols for Plasmodium gametocyte production in vitro: an integrative review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 22. bmglabtech.com [bmglabtech.com]
- 23. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 24. bpsbioscience.com [bpsbioscience.com]
In Vitro and In Vivo Correlation of 1,6-Diazaspiro[3.4]octane Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-diazaspiro[3.4]octane scaffold has emerged as a promising privileged structure in medicinal chemistry, leading to the development of drug candidates with diverse therapeutic applications. This guide provides a comparative analysis of this compound derivatives, focusing on the correlation between their in vitro and in vivo activities. We present a detailed comparison with alternative scaffolds and approved drugs, supported by experimental data and detailed protocols to aid in the design and evaluation of future drug candidates.
Data Presentation
The following tables summarize the in vitro and in vivo data for representative this compound drug candidates and their comparators.
Table 1: In Vitro Activity of this compound Antimalarial Candidates and Comparators
| Compound ID | Scaffold | Target/Assay | IC50 (nM) | Selectivity Index | Source |
| Series Lead | This compound | P. falciparum (NF54) Asexual Blood Stage | <50 | >1000 | [Le Manach et al., 2021] |
| Alternative 1 | 2,6-Diazaspiro[3.4]octan-7-one | Sigma-1 Receptor Binding (Ki) | 1.06 | >100 fold vs Sigma-2 | [Fu et al., 2023] |
| Delgocitinib | This compound | JAK1 Kinase Assay | 2.8 | - | [MCE, 2025][1] |
| Delgocitinib | This compound | JAK2 Kinase Assay | 2.6 | - | [MCE, 2025][1] |
| Delgocitinib | This compound | JAK3 Kinase Assay | 13 | - | [MCE, 2025][1] |
| Delgocitinib | This compound | Tyk2 Kinase Assay | 58 | - | [MCE, 2025][1] |
Table 2: In Vivo Efficacy of this compound Drug Candidates and Comparators
| Compound ID | Scaffold | Animal Model | Dosing Regimen | Efficacy | Source |
| Series Lead | This compound | P. berghei infected mouse | Not specified | Transmission-blocking activity | [Le Manach et al., 2021] |
| Alternative 1 | 2,6-Diazaspiro[3.4]octan-7-one | Mouse hot plate test | Not specified | Enhanced morphine analgesia | [Fu et al., 2023] |
| Delgocitinib | This compound | Atopic dermatitis mouse model | 0.5% ointment, once daily for 14 days | No skin atrophy compared to topical corticosteroids | [Effects of Delgocitinib..., 2020][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. P. falciparum Asexual Blood Stage Activity Assay
-
Cell Line: Plasmodium falciparum NF54 strain.
-
Protocol:
-
Parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax II.
-
Compounds are serially diluted and added to the parasite cultures in 96-well plates.
-
Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
IC50 values are calculated from the dose-response curves.
-
2. Sigma-1 Receptor Binding Assay
-
Source: Guinea pig brain membranes or cells expressing recombinant human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Protocol:
-
Membrane preparations are incubated with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
3. JAK Kinase Inhibition Assay
-
Enzymes: Recombinant human JAK1, JAK2, JAK3, and Tyk2.
-
Substrate: A suitable peptide substrate for each kinase.
-
Protocol:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in an appropriate buffer.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay or a fluorescence polarization assay.
-
IC50 values are determined from the dose-response curves.
-
In Vivo Assays
1. P. berghei Mouse Model for Antimalarial Efficacy
-
Animal Model: Female BALB/c mice.
-
Parasite: Plasmodium berghei ANKA strain.
-
Protocol:
-
Mice are infected with P. berghei parasitized red blood cells via intraperitoneal injection.
-
Treatment with the test compound is initiated on the day of infection and continued for four consecutive days.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy is determined by the reduction in parasitemia and the increase in survival time compared to the vehicle-treated control group.
-
2. Hot Plate Test for Analgesia
-
Animal Model: Male ICR mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Protocol:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before treatment.
-
Mice are administered the test compound or a combination of the test compound and morphine.
-
At specified time points after administration, the mice are placed on the hot plate, and the latency to the nociceptive response is recorded.
-
An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
-
3. Mouse Model of Atopic Dermatitis
-
Animal Model: NC/Nga mice or other suitable strains.
-
Inducing Agent: A hapten such as 2,4-dinitrochlorobenzene (DNCB) or an allergen like house dust mite extract.
-
Protocol:
-
A defined area of skin on the back or ears of the mice is shaved.
-
The inducing agent is repeatedly applied to the shaved skin to induce an atopic dermatitis-like phenotype, characterized by erythema, edema, and scratching behavior.
-
The test compound (e.g., in an ointment formulation) is applied topically to the inflamed skin daily.
-
The severity of the skin lesions is scored, and skin thickness is measured. Histological analysis of skin biopsies can also be performed to assess inflammation and epidermal changes.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a representative experimental workflow.
Figure 1. A representative experimental workflow for drug discovery, highlighting the progression from in vitro screening to in vivo evaluation and the establishment of an in vitro-in vivo correlation (IVIVC).
Figure 2. Proposed mechanism of action for this compound antimalarial candidates, targeting both the asexual and sexual stages of Plasmodium falciparum.
Figure 3. Signaling pathway illustrating how 2,6-diazaspiro[3.4]octan-7-one sigma-1 receptor antagonists can enhance the analgesic effects of morphine.
Figure 4. The JAK-STAT signaling pathway and the inhibitory mechanism of Delgocitinib, a this compound-containing Janus kinase inhibitor.
References
Validating the Therapeutic Target of a 1,6-Diazaspiro[3.4]octane Derivative: A Comparative Guide
This guide provides a comprehensive analysis of the therapeutic target validation for a notable 1,6-Diazaspiro[3.4]octane derivative, Delgocitinib. Delgocitinib is a pan-Janus kinase (JAK) inhibitor, and this document details the experimental evidence supporting its mechanism of action, compares its performance with other JAK inhibitors, and provides detailed protocols for key validation experiments. This information is intended for researchers, scientists, and drug development professionals working on novel therapeutics.
Executive Summary
Delgocitinib, a this compound derivative, has been identified as a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a key driver of inflammatory processes in several autoimmune and dermatological conditions. The validation of JAKs as the therapeutic target for Delgocitinib is supported by a robust body of preclinical and clinical data. This guide will delve into the specifics of this validation process, offering a comparative analysis with other relevant JAK inhibitors.
Data Presentation
Preclinical Efficacy: In Vitro Kinase Inhibition
The inhibitory activity of Delgocitinib and other representative JAK inhibitors against the four members of the JAK family (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)) is a cornerstone of its preclinical validation. The half-maximal inhibitory concentration (IC50) values are a direct measure of the compound's potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Delgocitinib (JTE-052) | 2.8[1][2] | 2.6[1][2] | 13[1][2] | 58[1][2] | Pan-JAK Inhibitor |
| Tofacitinib | ~1 | ~20 | ~1 | >1000 | JAK1/3 > JAK2 |
| Ruxolitinib | 3.3 | 2.8 | >400 | ~19 | JAK1/2 |
| Upadacitinib | ~43 | ~110 | >2000 | ~2300 | JAK1 selective |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK1 selective |
Note: IC50 values for competitor compounds are approximate and gathered from various public sources for comparative purposes.
Clinical Efficacy: Phase 3 Trials in Chronic Hand Eczema (DELTA 1 & DELTA 2)
The clinical validation of Delgocitinib's therapeutic target is demonstrated through its efficacy in treating moderate to severe chronic hand eczema (CHE). The following table summarizes the key outcomes from the pivotal DELTA 1 and DELTA 2 phase 3 clinical trials at week 16.[3][4][5][6]
| Endpoint | DELTA 1: Delgocitinib Cream (n=325) | DELTA 1: Vehicle (n=162) | p-value | DELTA 2: Delgocitinib Cream (n=315) | DELTA 2: Vehicle (n=158) | p-value |
| IGA-CHE Treatment Success | 19.7% | 9.9% | 0.006 | 29.1% | 6.9% | <0.001 |
| HECSI-75 | 49.2% | 23.5% | <0.001 | 49.5% | 18.2% | <0.001 |
| HECSI-90 | 29.5% | 12.3% | <0.001 | 37.7% | 10.1% | <0.001 |
| ≥4-point improvement in DLQI | 74.4% | 50.0% | <0.001 | 75.8% | 46.8% | <0.001 |
IGA-CHE: Investigator's Global Assessment for Chronic Hand Eczema; HECSI-75/90: ≥75%/90% improvement in Hand Eczema Severity Index; DLQI: Dermatology Life Quality Index.
Mandatory Visualization
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it a critical regulator of the immune system.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Delgocitinib.
Experimental Workflow: In Vitro Kinase Inhibition Assay
A fluorescence polarization-based assay is a common method to determine the in vitro inhibitory activity of compounds against kinases.
Caption: Workflow for a fluorescence polarization-based in vitro kinase inhibition assay.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the IC50 values of a test compound against JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., from SignalChem)
-
Fluorescently labeled ATP-competitive tracer (e.g., from Life Technologies)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (Delgocitinib or other inhibitors) dissolved in DMSO
-
384-well, low-volume, black, round-bottom assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reagent Preparation:
-
Dilute the JAK enzyme to the appropriate concentration in kinase buffer.
-
Dilute the fluorescent tracer to the desired concentration in kinase buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compound or DMSO (for control wells) to the assay plate.
-
Add the diluted JAK enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the diluted fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
The raw FP values are converted to percent inhibition relative to the "no inhibition" (DMSO only) and "100% inhibition" (high concentration of a known inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based STAT Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the relevant cytokine receptors and JAKs (e.g., TF-1 cells, PBMCs)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2, IL-6, IFN-γ)
-
Test compound (Delgocitinib or other inhibitors) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Detection reagents (e.g., ECL for western blotting, fluorescent dye for in-cell western)
-
96-well cell culture plates
-
Western blot apparatus or high-content imaging system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Serum Starvation: If necessary, serum-starve the cells for a few hours to reduce basal STAT phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to the wells to induce JAK-STAT signaling and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis:
-
For Western Blotting: Aspirate the medium, wash the cells with cold PBS, and add lysis buffer. Collect the lysates.
-
For In-Cell Western: Fix, permeabilize, and block the cells directly in the plate.
-
-
Detection of p-STAT:
-
Western Blotting: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT and total STAT. Detect with appropriate secondary antibodies and imaging system.
-
In-Cell Western: Incubate the cells with primary antibodies against p-STAT and a loading control protein. Detect with fluorescently labeled secondary antibodies and scan the plate on an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or fluorescence intensity (In-Cell Western) for p-STAT and normalize it to the total STAT or loading control.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Oxazolone-Induced Atopic Dermatitis Mouse Model
This protocol outlines the induction of an atopic dermatitis-like phenotype in mice using oxazolone, a common model for evaluating the efficacy of anti-inflammatory compounds.[7][8][9][10]
Materials:
-
BALB/c or NC/Nga mice
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil or other suitable vehicle
-
Test compound formulation (e.g., topical cream of Delgocitinib)
-
Calipers for measuring ear thickness
-
Equipment for tissue collection and processing (histology, cytokine analysis)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice and shave a small area on the abdomen.
-
Apply a solution of oxazolone (e.g., 1.5% in acetone) to the shaved abdominal skin.
-
-
Challenge (e.g., Day 7 and onwards):
-
Apply a lower concentration of oxazolone (e.g., 1% in acetone) to the dorsal and ventral surfaces of one ear. Repeat the challenge every 2-3 days to induce a chronic inflammatory response.
-
-
Treatment:
-
Administer the test compound (e.g., topical application of Delgocitinib cream) to the inflamed ear, typically starting before or at the time of the first challenge and continuing throughout the experiment. A vehicle control group and a positive control group (e.g., a topical corticosteroid) should be included.
-
-
Evaluation of Efficacy:
-
Ear Thickness: Measure the thickness of the challenged ear using calipers at baseline and at various time points after challenge.
-
Clinical Scoring: Score the severity of erythema, edema, and scaling of the ear skin.
-
Histology: At the end of the study, collect the ear tissue for histological analysis (e.g., H&E staining) to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Biomarker Analysis: Analyze the levels of inflammatory cytokines (e.g., IL-4, IL-13, IFN-γ) in the tissue homogenates or serum IgE levels.
-
-
Data Analysis:
-
Compare the changes in ear thickness, clinical scores, and histological parameters between the different treatment groups.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effects.
-
Conclusion
The validation of Janus kinases as the therapeutic target for the this compound derivative, Delgocitinib, is well-supported by a combination of in vitro enzymatic assays, cell-based functional assays, preclinical animal models, and robust clinical trial data. The data presented in this guide demonstrates Delgocitinib's potent, pan-JAK inhibitory activity and its clinical efficacy in a relevant dermatological indication. The detailed experimental protocols provide a framework for researchers to conduct similar target validation studies for novel therapeutic agents. This comprehensive approach, from molecular target engagement to clinical proof-of-concept, is essential in modern drug discovery and development.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to 1,6-Diazaspiro[3.4]octane and Other Key Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, metabolic stability, and ultimately, the clinical success of a drug candidate. While traditional scaffolds such as piperidine, piperazine, and morpholine are ubiquitous, novel three-dimensional structures are increasingly sought after to navigate challenging biological targets and optimize drug-like properties. Among these, 1,6-Diazaspiro[3.4]octane has emerged as a promising scaffold, offering a unique combination of structural rigidity and three-dimensionality.
This guide provides a comparative analysis of this compound against the commonly used heterocyclic scaffolds: piperidine, piperazine, and morpholine. The comparison is based on key physicochemical parameters and metabolic stability, supported by experimental data and detailed protocols.
Physicochemical Properties
The physicochemical properties of a scaffold, such as lipophilicity (logP), ionization constant (pKa), and aqueous solubility, are fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of spirocyclic systems is known to decrease lipophilicity and enhance solubility by increasing the fraction of sp3-hybridized carbons, leading to improved pharmacokinetic profiles.
Below is a summary of the key physicochemical properties for the selected scaffolds. It is important to note that experimental data for the parent this compound is limited; therefore, a predicted value for a closely related analog is provided for comparison.
| Scaffold | Molecular Weight ( g/mol ) | clogP | pKa | Aqueous Solubility |
| This compound | 112.16 | -1.2 (Predicted) | ~10.4 (Predicted for a substituted analog)[1] | High (Predicted) |
| Piperidine | 85.15 | 0.84 | 11.12 | Miscible |
| Piperazine | 86.14 | -1.48 | 9.8, 5.6 | Freely Soluble |
| Morpholine | 87.12 | -0.86 | 8.4 | Miscible |
Note: clogP and pKa values for Piperidine, Piperazine, and Morpholine are experimentally derived from various sources. The clogP for this compound is a calculated prediction, and the pKa is predicted for a substituted analog, which may differ from the parent compound.
Metabolic Stability
Metabolic stability is a crucial parameter in drug design, as it influences the half-life and bioavailability of a compound. Assays using human liver microsomes (HLM) are a standard in vitro method to assess Phase I metabolic liability. The increased three-dimensionality and reduced number of metabolically susceptible C-H bonds in spirocyclic scaffolds generally lead to enhanced metabolic stability compared to their flatter, non-spirocyclic counterparts.
| Scaffold | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) in HLM | General Metabolic Profile |
| This compound | Generally Longer | Generally Lower | Reduced susceptibility to CYP450-mediated oxidation due to 3D structure and fewer exposed C-H bonds. |
| Piperidine | Variable | Variable | Prone to N-dealkylation and ring oxidation. |
| Piperazine | Variable | Variable | Susceptible to N-dealkylation and oxidation at the second nitrogen. |
| Morpholine | Generally Longer than Piperazine | Generally Lower than Piperazine | The ether oxygen can reduce metabolic lability compared to the second nitrogen in piperazine. |
Experimental Protocols
To ensure a clear understanding of how the comparative data is generated, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution as a titrant of known concentration is incrementally added.
-
Preparation: A 1 mM solution of the test compound is prepared. For the titration, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl (to maintain constant ionic strength) solutions are prepared.
-
Titration: 20 mL of the 1 mM sample solution is made acidic to a pH of 1.8-2.0 with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH until the pH reaches 12.0-12.5 and stabilizes.
-
Data Analysis: The pH is recorded at each incremental addition of NaOH. The pKa is determined from the inflection point of the resulting titration curve. The experiment is performed in triplicate to ensure accuracy.
Determination of Kinetic Aqueous Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound.
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The DMSO stock solution is serially diluted and added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
-
Incubation and Detection: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature. The formation of precipitate is detected by measuring light scattering using a nephelometer or by measuring the concentration of the dissolved compound in the supernatant by UV spectroscopy or LC-MS after filtration or centrifugation.
Human Liver Microsome (HLM) Stability Assay
This in vitro assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
-
Incubation Mixture: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time Points and Quenching: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of the line, the in vitro half-life (t½) is calculated (t½ = -0.693/slope). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.
Visualizations
To further illustrate key concepts and workflows, the following diagrams are provided.
Caption: Workflow for a typical kinetic solubility assay.
Caption: Relationship between scaffold choice and key drug-like properties.
References
Safety Operating Guide
Proper Disposal of 1,6-Diazaspiro[3.4]octane: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of chemical waste in a laboratory setting, which should be applied to 1,6-Diazaspiro[3.4]octane upon consulting its specific SDS. For the safe management of this and other chemicals, researchers, scientists, and drug development professionals should adhere to the following procedural steps.
Step 1: Waste Characterization and Identification
Before disposal, you must determine if this compound is a hazardous waste. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3]
Consult the yet-to-be-obtained SDS for this compound to determine if it meets any of these criteria. If the SDS is unavailable, the waste must be treated as unknown and handled by a professional hazardous waste disposal company, which may require analytical testing to characterize the waste.[4]
Table 1: EPA Hazardous Waste Characteristics [1][5]
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers. | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | D002 |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases. | D003 |
| Toxicity | Harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Step 2: Proper Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with other chemical wastes unless explicitly permitted by the SDS and your institution's waste management guidelines.
-
Store waste in a designated, well-ventilated, and secure area.[6][7]
-
Use a chemically compatible container that is in good condition and can be securely sealed.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date accumulation started, and any relevant hazard warnings (e.g., "Flammable," "Corrosive").[6][8]
Step 3: Disposal Procedures
Under no circumstances should chemical waste be disposed of down the drain or in the regular trash. [6][7] Improper disposal can lead to environmental contamination and pose a threat to human health.[9]
-
Consult Institutional Guidelines: Your organization's Environmental Health and Safety (EHS) department will have specific protocols for hazardous waste disposal. Always follow these internal procedures.
-
Arrange for Professional Disposal: Hazardous waste must be disposed of through a licensed hazardous waste management company.[10] Your EHS department will coordinate this.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final disposal site.[10]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound can be provided without an SDS, a general protocol for preparing an unknown or uncharacterized chemical waste for disposal is as follows:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves when handling the waste.
-
Containment: Ensure the waste is in a sealed, compatible container. If the original container is damaged, perform a safe transfer to a new, appropriate container in a fume hood.
-
Labeling: If the waste is "unknown," label it as such, but also include any information you do have (e.g., "suspected amine," "waste from synthesis of X").[8] This can aid the disposal company in their analysis.
-
Segregation: Store the container in a secondary containment bin in a designated hazardous waste accumulation area, away from incompatible materials.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
References
- 1. actenviro.com [actenviro.com]
- 2. epa.gov [epa.gov]
- 3. enviroserve.com [enviroserve.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. leegov.com [leegov.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Essential Safety and Handling Protocols for 1,6-Diazaspiro[3.4]octane
Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-Diazaspiro[3.4]octane is readily available. The following guidance is a synthesis of information from SDSs for structurally similar compounds, including various derivatives of this compound. It is imperative for researchers to conduct a thorough risk assessment based on their specific experimental conditions and to consult with their institution's environmental health and safety department.
This document provides crucial safety and logistical information for laboratory professionals handling this compound. The procedural guidance herein is intended to directly address operational questions concerning personal protective equipment (PPE), safe handling, and disposal.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on data from analogous compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield may be necessary for splash hazards. | To protect eyes from potential splashes or aerosols of the chemical. |
| Hand Protection | Chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a common recommendation for general chemical handling. Always inspect gloves for integrity before use and change them immediately if contaminated. | To prevent skin contact and absorption. The choice of glove material should be based on a risk assessment of the specific solvents and reagents being used in conjunction with the compound. |
| Respiratory Protection | For nuisance exposures, a particle respirator (e.g., P95 or P1) may be sufficient. For higher-level protection or in poorly ventilated areas, an air-purifying respirator with organic vapor/acid gas/particulate combination cartridges (e.g., OV/AG/P99 or ABEK-P2) is recommended. All respirator use must comply with OSHA 29 CFR 1910.134 or equivalent regulations. | To protect against inhalation of dust, aerosols, or vapors, which may cause respiratory irritation. |
| Body Protection | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or spills, an impervious apron or coveralls should be considered. | To protect skin and personal clothing from contamination. |
Experimental Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of any dust or vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials.
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not allow the spilled material to enter drains or waterways.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to arrange for proper disposal.
-
Do not dispose of down the drain or in regular trash. Contaminated containers should be treated as hazardous waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
